N-Boc-(S)-1-amino-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472786 | |
| Record name | N-Boc-(S)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167938-56-9 | |
| Record name | N-Boc-(S)-1-amino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-(S)-1-amino-2-propanol (CAS: 167938-56-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-(S)-1-amino-2-propanol, a chiral building block crucial in modern organic synthesis and pharmaceutical development. This document details its physicochemical properties, safety information, and a key synthetic application, offering valuable insights for professionals in the chemical and pharmaceutical industries.
Core Properties
This compound, systematically named (S)-tert-butyl (2-hydroxypropyl)carbamate, is a versatile synthetic intermediate.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, making it an invaluable tool in the construction of complex chiral molecules.[1]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 167938-56-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 175.23 g/mol | [3] |
| Appearance | Clear and colorless liquid or white to off-white solid | [1][3] |
| Boiling Point | 95-100 °C at 1.2 mmHg | [3] |
| Optical Rotation | [α]²⁰_D = +22 to +25° (c=1 in CHCl₃) | [3] |
| Solubility | Soluble in polar organic solvents | [1] |
| Storage Conditions | 0-8 °C | [3] |
Structural Information
| Identifier | Value | Reference |
| Synonyms | Boc-(S)-(+)-1-Amino-2-propanol, N-T-Boc-(S)-1-amino-2-propanol, (S)-tert-Butyl (2-hydroxypropyl)carbamate | [1] |
| InChI | InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | [1] |
| SMILES | C--INVALID-LINK--CNC(=O)OC(C)(C)C | [1] |
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The following table summarizes the key hazard information.
| Hazard Category | Hazard Statements | Precautionary Statements |
| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Applications in Organic Synthesis
This compound is a cornerstone in the asymmetric synthesis of a wide array of biologically active molecules. Its primary utility lies in its role as a chiral precursor for pharmaceuticals, particularly in the development of chiral drugs where specific stereoisomers are required for therapeutic efficacy.[3] It is also employed in peptide synthesis and the formulation of chiral catalysts and ligands.[3]
A frequent and critical transformation of this compound is its oxidation to the corresponding chiral aldehyde, (S)-tert-butyl (2-oxopropyl)carbamate. This aldehyde is a versatile intermediate for the synthesis of more complex molecules. The Swern oxidation is a widely used method for this conversion due to its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group.[5][6]
Experimental Protocol: Swern Oxidation of this compound
This section provides a detailed methodology for the Swern oxidation of this compound to yield (S)-tert-butyl (2-oxopropyl)carbamate.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
Preparation of the Swern Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.
-
Addition of the Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture for 30-60 minutes at this temperature.
-
Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. The mixture may become thick. After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired (S)-tert-butyl (2-oxopropyl)carbamate.
Visualizing the Synthetic Workflow
The following diagrams illustrate the chemical structures and the experimental workflow for the Swern oxidation of this compound.
Caption: Chemical transformation in the Swern oxidation.
Caption: Step-by-step workflow for the Swern oxidation.
References
- 1. CAS 167938-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 167938-56-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS:167938-56-9 | Atomaxchem [en.atomaxchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Physical Properties of N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of N-Boc-(S)-1-amino-2-propanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. This document consolidates key data, outlines experimental methodologies for property determination, and illustrates its synthetic utility.
Core Physical Properties
This compound, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is a chiral amino alcohol. Its physical characteristics are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage.
Chemical Structure:
-
Chemical Name: N-tert-Butoxycarbonyl-(S)-1-amino-2-propanol
-
Synonyms: Boc-(S)-(+)-1-Amino-2-Propanol, N-T-Boc-(S)-1-Amino-2-Propanol, tert-butyl [(2S)-2-hydroxypropyl]carbamate[1]
-
CAS Number: 167938-56-9
-
Molecular Formula: C₈H₁₇NO₃
-
Molecular Weight: 175.23 g/mol
It is important to distinguish this compound from its isomer, (S)-2-(Boc-amino)-1-propanol (also known as N-Boc-L-alaninol), which has the CAS number 79069-13-9.[2][3]
Quantitative Physical Data
The following tables summarize the key physical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Clear and colorless liquid | |
| Boiling Point | 95-100 °C at 1.2 mmHg | |
| Optical Rotation | [α]D20 = +22 to +25º (c=1 in CHCl₃) | |
| Purity (Chiral) | ≥ 99% | |
| Storage Temperature | 0-8 °C |
| Predicted Physical Properties | Value | Reference(s) |
| Boiling Point | 276.4±23.0 °C | [4] |
| Density | 1.025±0.06 g/cm³ | [4] |
| pKa | 12.42±0.46 | [4] |
Solubility
This compound is generally soluble in polar organic solvents.[1] Due to the presence of both a hydroxyl group and a Boc-protected amine, its solubility can be influenced by the solvent's polarity and hydrogen bonding capacity. While specific quantitative data is limited in readily available literature, its miscibility with solvents like chloroform is indicated by the conditions for optical rotation measurement. Amino alcohols, in general, are soluble in water and alcohols.[5]
Experimental Protocols for Property Determination
The accurate determination of physical properties is essential for compound characterization and quality control. Below are detailed methodologies for measuring the key physical properties of this compound.
Melting Point Determination
While this compound is typically a liquid at room temperature, its melting point would be relevant if it were a solid or for determining the freezing point. A common method is the capillary melting point technique.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[7]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[7]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Boiling Point Determination
The boiling point is a key characteristic of a liquid. The micro-boiling point method is suitable for small sample volumes.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)[8]
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the test tube.
-
Apparatus Setup: A capillary tube is placed inside the test tube with its open end down. The thermometer is then positioned in the test tube so that the bulb is near the opening of the capillary tube but not touching the bottom of the test tube. The capillary tube can be attached to the thermometer with a rubber band.[8]
-
Heating: The test tube is heated in a heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[1]
-
Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance. This occurs when the vapor pressure of the substance equals the external pressure.
Optical Rotation Determination
Optical rotation is a critical property for chiral molecules, indicating their stereochemistry. It is measured using a polarimeter.[9][10]
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)
-
Sodium D line light source (589 nm)
-
Volumetric flask and a suitable solvent (e.g., chloroform)
Procedure:
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a known mass of the substance and dissolving it in a specific volume of a suitable solvent to achieve a known concentration (c), typically in g/mL.[11]
-
Zeroing the Instrument: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.[12]
-
Measurement: The solvent is replaced with the prepared solution of the compound, ensuring no air bubbles are present in the light path. The observed rotation (α) in degrees is then measured.[12]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[11]
[α]λT = α / (l × c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters.
-
c is the concentration of the solution in g/mL.
-
Synthetic Utility and Workflow
This compound is a versatile chiral building block used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[13][14] The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine, which can be selectively removed under acidic conditions.[15] This allows for the modification of other parts of the molecule without affecting the amino group.
General Synthetic Workflow
The following diagram illustrates a general workflow where this compound can be utilized as a starting material. The hydroxyl group can be activated and then displaced by a nucleophile, or the Boc group can be removed to allow the amine to participate in a reaction.
Caption: Synthetic pathways for this compound.
This compound is particularly useful in peptide synthesis, where the Boc group protects the N-terminus of an amino acid or peptide chain during coupling reactions.[16][17][18] Its chiral nature allows for the stereospecific synthesis of peptide analogs and other complex chiral molecules.
References
- 1. scribd.com [scribd.com]
- 2. scbt.com [scbt.com]
- 3. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. westlab.com [westlab.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. digicollections.net [digicollections.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | 167938-56-9 [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
N-Boc-(S)-1-amino-2-propanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
N-Boc-(S)-1-amino-2-propanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for selective chemical reactions. This guide provides an overview of its chemical properties and its role in synthetic organic chemistry.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in chemical synthesis, including reaction stoichiometry and analytical characterization.
| Property | Value |
| Molecular Formula | C8H17NO3[1][2][3][4] |
| Molecular Weight | 175.23 g/mol [3][4][5] |
| Appearance | White to off-white solid or clear and colorless liquid[2][4] |
| CAS Number | 167938-56-9[1][2][3] |
| Synonyms | Boc-(S)-(+)-1-Amino-2-Propanol, (S)-tert-Butyl (2-hydroxypropyl)carbamate[2] |
Role in Asymmetric Synthesis
This compound is a valuable intermediate in organic synthesis, especially in the development of pharmaceuticals and other biologically active compounds.[2] The presence of both a protected amino group and a hydroxyl group allows for a wide range of chemical transformations. The Boc group provides a robust shield for the amine functionality, which can be selectively removed under specific acidic conditions when needed.
The "(S)" designation in its name indicates that it is a specific enantiomer, a critical feature for creating stereochemically pure compounds. This is particularly important in drug development, where different enantiomers of a molecule can have vastly different biological activities.
The general workflow for utilizing a protected chiral building block like this compound in a multi-step synthesis is outlined in the diagram below. The process typically involves coupling the building block with another molecule, followed by the removal of the protecting group to enable further reactions.
Applications
This compound is frequently used in the following areas:
-
Pharmaceutical Synthesis : It is a key component in the synthesis of peptide-based drugs and other chiral therapeutic agents.[4]
-
Chiral Catalysts and Ligands : It is employed in the creation of chiral catalysts that are essential for asymmetric synthesis, a process that produces a specific enantiomer of a target molecule.[4]
Due to its utility in creating complex, stereospecific molecules, this compound remains a valuable reagent for researchers in drug discovery and development.
References
An In-depth Technical Guide to the Solubility of N-Boc-(S)-1-amino-2-propanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-(S)-1-amino-2-propanol, a critical chiral building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Furthermore, it outlines key synthetic and application workflows involving this compound.
Introduction to this compound
This compound, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy allows for selective reactions at the hydroxyl group, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral pharmaceuticals.[2] Its structural features are pivotal in peptide synthesis and the creation of chiral catalysts.[2] While it is generally known to be soluble in polar organic solvents, precise quantitative data is essential for process optimization, formulation development, and scalable synthetic route design.
Solubility Profile of this compound
Qualitative assessments indicate that this compound is soluble in a range of polar organic solvents. One source explicitly mentions its solubility in alcohols and other organic solvents such as acetone and dimethylformamide.[3] The presence of both a hydroxyl group and a Boc-protected amine group contributes to its affinity for polar environments. However, for the purpose of process development and optimization, experimentally determined quantitative solubility data is indispensable. The following sections provide a framework for generating this critical data.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Tetrahydrofuran (THF) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Gravimetric Determination of Solubility
This protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a specified temperature.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or sealed test tubes
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.[4][5]
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100
-
Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molecular weight of this compound (175.23 g/mol ).
-
4.3. Data Validation
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Report the average solubility and the standard deviation.
Mandatory Visualizations
5.1. Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound starting from (S)-1-amino-2-propanol.
Caption: Synthesis of this compound.
5.2. Use in Dipeptide Synthesis
This diagram outlines a simplified workflow for the use of this compound in the synthesis of a dipeptide, a fundamental process in drug discovery.
Caption: Dipeptide synthesis workflow.
Conclusion
This compound is a cornerstone for the asymmetric synthesis of many high-value molecules. While its qualitative solubility in polar organic solvents is established, this guide emphasizes the critical need for quantitative data for robust process development. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in various solvents, enabling more precise control over reaction conditions, crystallization processes, and formulation design. The visualized workflows further contextualize its practical applications in synthesis, underscoring its importance in modern organic chemistry and drug development.
References
Spectroscopic Data and Analysis of N-Boc-(S)-1-amino-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-(S)-1-amino-2-propanol, a chiral building block essential in pharmaceutical and organic synthesis. The document details predicted and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Introduction
This compound, with the CAS number 167938-56-9, is a valuable chiral intermediate featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1] This protection strategy makes it a versatile tool in the synthesis of complex molecules, particularly in the development of pharmaceuticals.[2] Accurate spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this compound. This guide serves as a comprehensive resource for researchers utilizing this compound in their work.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (¹H NMR, ¹³C NMR) and infrared (IR) spectroscopic data for this compound. While experimental data for the specific (S)-enantiomer is not widely published, the provided data is based on closely related structures and spectral database information for the racemic mixture, offering a reliable reference.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the propanol backbone and the Boc protecting group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH ₃ (propanol) | ~1.15 | Doublet | ~6.3 | 3H |
| -CH ₂-NHBoc | ~3.0 - 3.2 | Multiplet | - | 2H |
| -CH (OH)- | ~3.7 - 3.9 | Multiplet | - | 1H |
| -NH -Boc | ~4.8 - 5.2 | Broad Singlet | - | 1H |
| -OH | Variable | Broad Singlet | - | 1H |
| -C(CH ₃)₃ (Boc) | ~1.44 | Singlet | - | 9H |
Note: The chemical shifts are predicted based on analogous compounds and are typically recorded in CDCl₃. The exact positions of peaks, particularly for N-H and O-H protons, can vary with concentration and solvent. The characteristic singlet of the nine equivalent protons of the tert-butyl group around 1.4 ppm is a clear indicator of a successful Boc protection.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following data is based on the spectrum available for the racemic mixture, tert-butyl N-(2-hydroxypropyl)carbamate.[4]
Table 2: ¹³C NMR Spectroscopic Data for N-Boc-1-amino-2-propanol
| Assignment | Chemical Shift (δ, ppm) |
| C H₃ (propanol) | ~21.5 |
| C H₂-NHBoc | ~50.0 |
| C H(OH) | ~67.0 |
| C (CH₃)₃ (Boc) | ~79.0 |
| -C (CH₃)₃ (Boc) | ~28.4 (3C) |
| -NH-C =O (Boc) | ~156.5 |
Note: Data obtained from the spectral database for tert-butyl N-(2-hydroxypropyl)carbamate.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3500 - 3200 | Broad, Strong |
| N-H (Carbamate) | Stretching | 3450 - 3300 | Medium |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium-Strong |
| C=O (Carbamate) | Stretching | 1715 - 1680 | Strong |
| N-H (Carbamate) | Bending | 1540 - 1510 | Medium-Strong |
| C-O (Alcohol) | Stretching | 1170 - 1050 | Strong |
The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbamate carbonyl group, while the broad band in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group. The N-H stretch of the carbamate typically appears in the 3450-3300 cm⁻¹ range.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Volumetric flasks and pipettes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure the solvent contains 0.03% (v/v) TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative proton ratios.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 512-2048 (or more, depending on sample concentration)
-
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).
-
IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
-
Lint-free wipes
Procedure (using ATR-FTIR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum to subtract the absorbance of atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
If the sample is a solid or viscous liquid, apply pressure using the instrument's clamp to ensure good contact with the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum.
-
Typical acquisition parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Workflow for Spectroscopic Analysis
The logical progression for the complete spectroscopic characterization of this compound is outlined in the following workflow diagram.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
- 1. CAS 167938-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 167938-56-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling guidelines for N-Boc-(S)-1-amino-2-propanol (CAS No. 167938-56-9), a key intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[2] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2] Below is a summary of its classification under the Globally Harmonized System (GHS) as per the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] | Warning [2] | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] | Warning [2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
| Warning [2] |
While the Boc-protected form is primarily an irritant, it is crucial to note that the parent compound, 1-Amino-2-propanol, is classified as a combustible liquid that causes severe skin burns and eye damage.[3][4][5]
Precautionary Measures and Personal Protection
Strict adherence to precautionary statements and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this substance.
Table 2: Precautionary Statements (P-Statements)
| Type | Code | Statement |
|---|---|---|
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8] | To prevent contact with eyes, which can cause serious irritation.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][8] | To prevent skin irritation from direct contact.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] | To prevent respiratory tract irritation.[2] |
| General Hygiene | Ensure that eyewash stations and safety showers are close to the workstation location.[6][7][8][9] Wash hands thoroughly after handling.[2] | For immediate decontamination in case of accidental exposure. |
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] Remove and wash contaminated clothing before reuse.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water.[2] Do NOT induce vomiting.[6][7] Get medical attention. |
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing vapors, mist, or gas.[6][7]
-
Environmental Precautions: Should not be released into the environment.[6] Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3][5]
-
Containment & Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6] Keep in suitable, closed containers for disposal.[6]
Handling, Storage, and Fire Safety
4.1 Safe Handling and Storage
-
Handling: Use only under a chemical fume hood or in a well-ventilated area.[2][10] Wear recommended personal protective equipment.[2] Avoid contact with skin, eyes, or clothing.[6] Wash hands thoroughly after handling.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7][8] Store locked up.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[6][9][10]
4.2 Fire-Fighting Measures While this compound itself does not have a specified flash point in the provided documents, the parent compound 1-Amino-2-propanol is a combustible liquid.[3][4] Therefore, caution is warranted.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][8]
-
Specific Hazards: During combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be formed.[6][8][10]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][8][10]
Toxicological and Experimental Data
No specific toxicological studies for this compound were found in the search results. The hazard classification is based on its irritant properties.[2] However, data for the parent compound, 1-Amino-2-propanol, provides context.
5.1 Experimental Protocols Cited for Related Compounds Detailed experimental protocols are proprietary to the conducting laboratories and are not fully disclosed in safety data sheets. However, the methodologies are standardized.
-
OECD Test Guideline 107 (Partition Coefficient n-octanol/water): This test was cited for 1-Amino-2-propanol.[4] Its purpose is to determine the lipophilicity of a substance, which helps predict its potential for bioaccumulation. For 1-Amino-2-propanol, the result was a log Pow of -0.93, indicating that bioaccumulation is not expected.[4]
-
OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test): This guideline was referenced for a seven-week oral gavage study on isopropanolamine hydrochloride salt in rats.[11] The objective of this type of study is to characterize the toxicological profile of a chemical after repeated administration and to screen for potential reproductive or developmental effects. The study established No Observed Adverse Effect Levels (NOAEL) of 300 mg/kg bw/day in males and 1000 mg/kg bw/day in females.[11]
Table 5: Acute Toxicity Data for 1-Amino-2-propanol (Parent Compound)
| Route | Species | Value | Effects Noted |
|---|---|---|---|
| Oral | Rat | LD50: 1715 mg/kg bw[11] | Lethargy, watery eyes, diarrhea, rough coats.[11] |
| Dermal | Rabbit | LD50: 1851 mg/kg bw[11] | Marked redness, moderate swelling, skin necrosis, lethargy.[11] |
Chemical Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of laboratory chemicals like this compound, from procurement to disposal.
Caption: Workflow for Safe Chemical Handling and Emergency Response.
References
- 1. This compound | 167938-56-9 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. fishersci.com [fishersci.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Cornerstone of Chirality: N-Boc-(S)-1-amino-2-propanol in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Chiral building blocks, enantiomerically pure compounds that serve as starting materials for complex molecular architectures, are therefore indispensable tools in the synthesis of single-enantiomer drugs. Among these, N-Boc-(S)-1-amino-2-propanol has emerged as a versatile and highly valuable synthon. Its unique combination of a protected amine and a secondary alcohol on a chiral scaffold allows for a wide range of chemical transformations, making it a cornerstone in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the role of this compound as a chiral building block, detailing its applications, presenting quantitative data, and offering experimental protocols for its key transformations.
Physicochemical Properties and Chiral Purity
This compound, also known as (S)-tert-butyl (2-hydroxypropyl)carbamate, is a stable, colorless liquid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its utility, as it allows for selective reactions at the hydroxyl group while preventing unwanted side reactions at the amine. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.
The enantiomeric purity of this compound is paramount for its use in asymmetric synthesis. Commercially available reagents typically boast high enantiomeric excess (ee), often exceeding 98%. The determination of this chiral purity is routinely performed using chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 95-100 °C at 1.2 mmHg |
| Optical Rotation | [α]²⁰/D +22° to +25° (c=1 in CHCl₃) |
| Enantiomeric Excess (typical) | ≥98% |
Applications in Asymmetric Synthesis
The utility of this compound as a chiral building block is demonstrated in the synthesis of a variety of important pharmaceutical compounds, particularly in the class of β-adrenergic blockers (beta-blockers) and HIV protease inhibitors.
Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-blocker used to treat high blood pressure, angina, and other cardiovascular conditions. The therapeutic activity resides almost exclusively in the (S)-enantiomer. An asymmetric synthesis of (S)-Propranolol can be achieved using this compound as the chiral source. The general strategy involves the activation of the hydroxyl group, followed by nucleophilic substitution with 1-naphthol, and subsequent deprotection and N-alkylation.
Workflow for the Asymmetric Synthesis of (S)-Propranolol
Caption: Asymmetric synthesis of (S)-Propranolol.
Table 2: Representative Yields and Enantiomeric Excess in (S)-Propranolol Synthesis
| Step | Product | Typical Yield (%) | Typical ee (%) |
| Mesylation | (S)-1-(Boc-amino)-2-(methylsulfonyloxy)propane | >95 | >99 |
| Nucleophilic Substitution | N-Boc-(S)-1-(1-naphthyloxy)-3-aminopropan-2-ol | 80-90 | >99 |
| Deprotection & N-Alkylation | (S)-Propranolol | 75-85 (over 2 steps) | >99 |
Role in the Synthesis of HIV Protease Inhibitors
Chiral amino alcohols are crucial components in the synthesis of many HIV protease inhibitors. These drugs often contain a hydroxyethylamine or hydroxyethylene isostere, which mimics the transition state of the viral protease cleavage site. This compound can serve as a precursor to more complex chiral epoxides, which are key intermediates in the synthesis of these inhibitors.
General Pathway to Chiral Epoxide Intermediates
Caption: Synthesis of a chiral epoxide intermediate.
Experimental Protocols
The following are detailed, representative experimental protocols for key transformations involving this compound.
Protocol 1: Mesylation of this compound
Objective: To activate the hydroxyl group for subsequent nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.5 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Add methanesulfonyl chloride dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of N-Boc-(S)-1-(1-naphthyloxy)-3-aminopropan-2-ol
Objective: To introduce the naphthyloxy moiety via nucleophilic substitution.
Materials:
-
(S)-1-(Boc-amino)-2-(methylsulfonyloxy)propane (1.0 eq)
-
1-Naphthol (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 1-naphthol in anhydrous DMF, add potassium carbonate and stir the suspension at room temperature for 30 minutes.
-
Add a solution of (S)-1-(Boc-amino)-2-(methylsulfonyloxy)propane in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 3: Chiral Purity Analysis by HPLC
Objective: To determine the enantiomeric excess of this compound or its derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Typical):
-
Chiral Stationary Phase: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard solution of the racemic compound (if available) to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the sample to be analyzed in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Workflow for Chiral Purity Analysis
Caption: Workflow for chiral purity analysis by HPLC.
Conclusion
This compound is a powerful and versatile chiral building block that plays a pivotal role in the asymmetric synthesis of a wide array of pharmaceuticals. Its ready availability in high enantiomeric purity, coupled with the predictable reactivity of its functional groups, makes it an invaluable tool for medicinal chemists and drug development professionals. The ability to efficiently construct complex chiral molecules from this synthon underscores its importance in the ongoing quest for safer and more effective medicines. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of enantiomerically pure compounds.
Enantiomeric Purity of N-Boc-(S)-1-amino-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data related to the determination of the enantiomeric purity of N-Boc-(S)-1-amino-2-propanol. The stereochemical integrity of this chiral building block is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules, as the presence of the undesired (R)-enantiomer can significantly impact the efficacy, safety, and overall quality of the final product.[1][2]
Introduction
This compound, also known as Boc-(S)-alaninol, is a versatile chiral intermediate widely used in organic synthesis.[3] Its applications range from peptide synthesis to the development of chiral catalysts and ligands.[2] Ensuring high enantiomeric purity is a critical quality attribute. This guide details the analytical methodologies for assessing this purity, focusing on chromatographic techniques.
Quantitative Data Summary
The enantiomeric purity of commercially available this compound is typically high. The following table summarizes representative quantitative data from various sources.
| Parameter | Value | Method | Reference |
| Chiral Purity | ≥ 99% | Not Specified | [1][2] |
| Optical Purity (ee) | 98% | Gas-Liquid Chromatography (GLC) | |
| Assay | 98% | Not Specified | [4] |
| Assay | ≥98.0% | High-Performance Liquid Chromatography (HPLC) | [3] |
| Optical Rotation [α]D²⁰ | +22 to +25º (c=1 in CHCl₃) | Polarimetry | [2] |
| Optical Rotation [α]20/D | -11°, c = 1 in chloroform | Polarimetry |
Experimental Protocols
The determination of enantiomeric excess (e.e.) is commonly achieved through chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the direct separation of enantiomers.[5] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[6][7] For N-Boc protected amino alcohols, polysaccharide-based CSPs are often effective.[8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, AD, etc.).[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution, a typical starting point being 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at a wavelength where the analyte absorbs, typically around 210-230 nm for the carbamate group.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.[5]
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R)-enantiomers using the formula: % ee = [|Area(S) – Area(R)| / (Area(S) + Area(R))] x 100.[6]
Chiral Gas Chromatography (GC)
Direct GC analysis of this compound is challenging due to its low volatility.[5] Therefore, a derivatization step is typically required to increase volatility and improve chromatographic performance.[6]
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization:
-
To the dried sample, add a suitable derivatizing agent such as a perfluoroacylating reagent (e.g., heptafluorobutyric anhydride - HFBA) in a solvent like dichloromethane.[7]
-
Heat the mixture in a sealed vial to ensure complete reaction.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Re-dissolve the resulting derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC analysis.[7]
-
-
GC Conditions:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column suitable for the separation of the derivatized enantiomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An optimized temperature gradient is necessary to achieve separation. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
Detector Temperature: 280 °C (for FID).
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures for determining the enantiomeric purity of this compound.
Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.
Caption: Workflow for Enantiomeric Purity Determination by Chiral GC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to High-Purity N-Boc-(S)-1-amino-2-propanol for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity N-Boc-(S)-1-amino-2-propanol, a critical chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines key quality attributes, provides a survey of commercial suppliers, details analytical methodologies for quality control, and presents a logical workflow for procurement and evaluation.
Introduction to this compound
This compound, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is a versatile chiral intermediate widely utilized in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, making it an invaluable tool in the construction of complex molecules with specific stereochemistry. Its high purity is paramount in drug development to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API), which directly impacts its efficacy and safety.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, and it is crucial for researchers to carefully evaluate the product data before procurement. Below is a comparative summary of typical specifications offered by leading commercial suppliers.
Table 1: Comparison of Supplier Specifications for this compound
| Specification | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Thermo Fisher Scientific) | Supplier C (e.g., TCI) |
| Purity (Assay) | ≥98% (GC) | ≥97% | >98.0% (GC) |
| Enantiomeric Excess (ee) | ≥98% (Chiral GC/HPLC) | ≥98% | >98.0% (Chiral HPLC) |
| Appearance | Colorless to Light Yellow Liquid | Colorless to Faintly Yellow Liquid | Colorless to Almost Colorless Clear Liquid |
| Optical Rotation | +22° to +25° (c=1 in CHCl3) | Specific rotation not consistently provided | +23.0° to +27.0° (c=1, CHCl3) |
| Water Content | ≤0.5% (Karl Fischer) | Not specified | Not specified |
| CAS Number | 167938-56-9 | 167938-56-9 | 167938-56-9 |
Note: The data presented in this table is a synthesis of typical values found on supplier websites and in product documentation. Actual values may vary by batch and should be confirmed with a batch-specific Certificate of Analysis (CoA).
Detailed Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is essential for the proper handling, storage, and use of this compound in a laboratory setting.
Table 2: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| Boiling Point | 95-100 °C at 1.2 mmHg | |
| Melting Point | Not applicable (liquid at room temp.) | |
| Density | ~1.00 g/mL at 25 °C | |
| Refractive Index | ~1.449 | |
| Storage Temperature | 2-8 °C (Refrigerate) | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
Experimental Protocols for Quality Assessment
The quality of this compound, particularly its enantiomeric purity, is a critical parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining enantiomeric excess.
Determination of Enantiomeric Purity by Chiral HPLC
This protocol is a representative method for the chiral separation of this compound, based on established methods for similar N-Boc protected amino alcohols.[3][4][5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chiral Stationary Phase (CSP):
-
A polysaccharide-based chiral column is recommended, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series). A common choice for Boc-protected amino alcohols is a column like CHIRALPAK® AD-H or CHIRALPAK® IA.[3]
-
-
Mobile Phase:
-
A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol. The exact ratio may need to be optimized to achieve baseline separation.
-
-
Flow Rate:
-
A typical flow rate is 1.0 mL/min.
-
-
Column Temperature:
-
Ambient temperature (approximately 25 °C) is usually sufficient.
-
-
Detection:
-
UV detection at a wavelength of 210-220 nm is suitable, as the carbamate group has a UV absorbance in this range.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Run the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers. The (S)-enantiomer should be the major peak.
-
To confirm peak identity, if available, inject a racemic standard of N-Boc-1-amino-2-propanol.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
-
Procurement and Quality Assessment Workflow
The following diagram illustrates a logical workflow for the procurement and quality assessment of high-purity this compound for research and development purposes.
Caption: Procurement and Quality Assessment Workflow for this compound.
Conclusion
The selection of high-purity this compound from a reliable commercial supplier is a critical first step in many synthetic routes within pharmaceutical R&D. Researchers and drug development professionals must diligently compare supplier specifications, scrutinize batch-specific data, and, where necessary, perform in-house quality control testing to verify the identity, purity, and enantiomeric excess of this key chiral building block. The methodologies and workflow presented in this guide provide a framework for ensuring the quality and integrity of this compound, thereby contributing to the successful and reproducible synthesis of the target pharmaceutical compounds.
References
- 1. This compound | 167938-56-9 [chemicalbook.com]
- 2. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Protecting the Amine in Amino Alcohols: An In-depth Technical Guide to Boc Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and fine chemicals. For bifunctional compounds like amino alcohols, the selective protection of one functional group over another is a critical challenge. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the introduction of the Boc protecting group to amino alcohols, focusing on chemoselectivity, experimental protocols, and strategies to avoid common side reactions.
Core Principles: Chemoselective N-Protection of Amino Alcohols
The primary challenge in the protection of amino alcohols is achieving high chemoselectivity for the amino group over the hydroxyl group. Amines are generally more nucleophilic than alcohols, which provides an inherent basis for selectivity.[3] The most common reagent for Boc protection is di-tert-butyl dicarbonate ((Boc)₂O), which reacts with the amine via a nucleophilic acyl substitution mechanism.[2]
Several factors influence the chemoselectivity of this transformation:
-
Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in maximizing N-protection while minimizing O-protection and side reactions.
-
Catalysts: Various catalysts can enhance the rate and selectivity of N-Boc protection.
-
Substrate Structure: The steric and electronic properties of the amino alcohol can affect the ease of protection.
Reaction Mechanisms
The fundamental reactions involved are the desired N-protection and the potential side reactions of O-protection and oxazolidinone formation.
N-Boc Protection Mechanism
The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide to form the N-Boc protected amino alcohol.[4]
Deprotection Mechanism
The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5]
Side Reaction: Oxazolidinone Formation
A common side reaction, particularly with 1,2-amino alcohols, is the intramolecular cyclization of the initially formed N-Boc intermediate to yield a protected oxazolidinone. This is often promoted by basic conditions.[6][7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the N-Boc protection of various amino alcohols under different experimental conditions, allowing for easy comparison of yields.
Table 1: N-Boc Protection of Representative Amino Alcohols
| Amino Alcohol | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Aminoethanol | (Boc)₂O | NaHCO₃ | H₂O/DCM | RT | 1 h | 95 | [8] |
| (S)-2-Amino-1-propanol | (Boc)₂O | None | H₂O/Acetone | RT | 10 min | 94 | [9] |
| 3-Amino-1-propanol | (Boc)₂O | None | H₂O/Acetone | RT | 10 min | 96 | [9] |
| 4-Amino-1-butanol | (Boc)₂O | Et₃N | CH₂Cl₂ | RT | 2 h | 98 | [10] |
| (S)-Phenylalaninol | (Boc)₂O | NaOH | Dioxane/H₂O | 0-RT | 12 h | 92 | [11] |
| 2-(Methylamino)ethanol | (Boc)₂O | None | MeOH | RT | 1 h | >95 | [12] |
| p-Aminophenol | (Boc)₂O | None | H₂O/Acetone | RT | 10 min | 92 | [9] |
Table 2: Comparison of Catalytic Systems for N-Boc Protection of 2-Aminoethanol
| Catalyst | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| None (Water-mediated) | (Boc)₂O | H₂O/Acetone | RT | 15 min | 95 | [9] |
| Amberlyst-15 | (Boc)₂O | CH₂Cl₂ | RT | 2 min | 98 | [10] |
| Sulfated Tungstate | (Boc)₂O | Solvent-free | RT | 10 min | 96 | [13] |
| Ionic Liquid | (Boc)₂O | Solvent-free | RT | 15 min | 94 | [1] |
Experimental Protocols
Detailed methodologies for key selective N-Boc protection and subsequent deprotection are provided below.
Protocol 1: Catalyst-Free N-Boc Protection in Water
This protocol is advantageous for its mild conditions, high selectivity, and environmental friendliness. It has been shown to effectively prevent oxazolidinone formation.[9]
-
Materials:
-
Amino alcohol (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the amino alcohol (1.0 mmol) in water (1-2 mL) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with DCM or EtOAc (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc group removal.[5]
-
Materials:
-
N-Boc protected amino alcohol (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (1-5 mL, typically a 1:1 to 1:4 ratio with DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amino alcohol.
-
Protocol 3: N-Boc Deprotection using HCl in Dioxane
This method is an alternative to TFA and often provides the product as a hydrochloride salt, which can be advantageous for purification and stability.[14][15]
-
Materials:
-
N-Boc protected amino alcohol (1.0 mmol)
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or methanol
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 mmol) in a minimal amount of anhydrous dioxane or methanol.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the stirred mixture at room temperature.
-
Stir for 1-4 hours. The deprotected amine hydrochloride salt often precipitates from the solution.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitate can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
Strategic Workflow for N-Boc Protection of Amino Alcohols
The selection of an appropriate protocol depends on the substrate and the desired outcome. The following workflow provides a logical guide for researchers.
Conclusion
The Boc protecting group is an exceptionally useful tool for the selective protection of the amino functionality in amino alcohols. By carefully selecting reaction conditions, such as employing aqueous media or specific catalysts, high yields of N-Boc protected amino alcohols can be achieved while minimizing side reactions like O-protection and oxazolidinone formation. The detailed protocols and comparative data presented in this guide offer a practical resource for researchers, scientists, and drug development professionals to effectively implement these strategies in their synthetic endeavors.
References
- 1. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxazolidinone synthesis [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. experts.arizona.edu [experts.arizona.edu]
Methodological & Application
Application Notes: Synthesis of Chiral Pharmaceuticals Using N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-(S)-1-amino-2-propanol is a versatile and highly valuable chiral building block in the asymmetric synthesis of pharmaceuticals. Its bifunctional nature, possessing both a protected amine and a hydroxyl group on a stereodefined backbone, makes it an ideal starting material for the construction of complex chiral molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, allowing for strategic deprotection and further functionalization. This chiral synthon is particularly instrumental in the synthesis of (S)-beta-blockers, a class of drugs widely used for the management of cardiovascular diseases. The therapeutic efficacy of beta-blockers is predominantly associated with the (S)-enantiomer, making enantioselective synthesis crucial.[1] This document provides detailed application notes and experimental protocols for the synthesis of a representative chiral pharmaceutical, (S)-Propranolol, utilizing this compound.
Core Application: Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and other cardiovascular conditions. The synthesis of enantiomerically pure (S)-Propranolol is of significant pharmaceutical importance. The following protocol outlines a reliable method for the synthesis of (S)-Propranolol starting from this compound, proceeding through a key Mitsunobu reaction.
Synthetic Pathway Overview
The overall synthetic strategy involves three main stages:
-
Activation of the hydroxyl group of this compound.
-
Mitsunobu reaction with 1-naphthol to form the crucial ether linkage with inversion of configuration.
-
Deprotection of the Boc group and subsequent N-alkylation to yield the final product, (S)-Propranolol.
Caption: Synthetic workflow for (S)-Propranolol from this compound.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(tert-Butoxycarbonylamino)-2-(p-toluenesulfonyloxy)propane
This protocol describes the activation of the hydroxyl group of this compound by tosylation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tosylated product.
Protocol 2: Synthesis of N-Boc-(S)-1-(1-naphthyloxy)-2-aminopropane via Mitsunobu Reaction
This protocol details the crucial C-O bond formation with inversion of stereochemistry.
Materials:
-
(S)-1-(tert-Butoxycarbonylamino)-2-(p-toluenesulfonyloxy)propane
-
1-Naphthol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-naphthol (1.5 eq) and triphenylphosphine (1.5 eq) in dry tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) to the solution using a syringe pump over 20 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-(tert-Butoxycarbonylamino)-2-(p-toluenesulfonyloxy)propane (1.0 eq) in dry THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield N-Boc-(S)-1-(1-naphthyloxy)-2-aminopropane.
Protocol 3: Synthesis of (S)-Propranolol
This final protocol describes the deprotection and N-alkylation steps to obtain the target pharmaceutical.
Materials:
-
N-Boc-(S)-1-(1-naphthyloxy)-2-aminopropane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Boc Deprotection:
-
Dissolve N-Boc-(S)-1-(1-naphthyloxy)-2-aminopropane (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) or an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude (S)-1-(1-naphthyloxy)-2-aminopropane.
-
-
N-Isopropylation (Reductive Amination):
-
Dissolve the crude amine from the previous step in methanol.
-
Add acetone (3.0 eq) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure (S)-Propranolol.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of (S)-Propranolol from this compound. Please note that yields and enantiomeric excess can vary based on reaction conditions and purification techniques.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1. Tosylation | (S)-1-(Boc-amino)-2-(tosyloxy)propane | 85-95 | >99 |
| 2. Mitsunobu Reaction | N-Boc-(S)-1-(1-naphthyloxy)-2-aminopropane | 60-75 | >98 (with inversion) |
| 3. Deprotection & N-Isopropylation | (S)-Propranolol | 70-85 | >98 |
| Overall | (S)-Propranolol | 40-60 | >98 |
Logical Relationships in the Synthesis
The synthesis relies on a series of logical transformations to achieve the desired stereochemistry and molecular architecture.
Caption: Logical progression of the synthesis of (S)-Propranolol.
Conclusion
This compound serves as an excellent chiral precursor for the enantioselective synthesis of (S)-beta-blockers like (S)-Propranolol. The protocols outlined provide a robust framework for researchers in drug development to access these important chiral pharmaceuticals with high enantiopurity. The key to the stereochemical control lies in the strategic use of the Mitsunobu reaction, which proceeds with a clean inversion of configuration at the chiral center. Careful execution of these steps, coupled with appropriate purification techniques, can consistently yield the desired enantiomerically pure active pharmaceutical ingredient.
References
Application Notes and Protocols for N-Boc-(S)-1-amino-2-propanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-(S)-1-amino-2-propanol, also known as N-Boc-L-alaninol, is a versatile chiral building block extensively utilized in asymmetric synthesis. Its dual functionality, comprising a Boc-protected amine and a primary alcohol, coupled with its defined stereochemistry derived from the natural amino acid L-alanine, makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and key intermediates for pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[1]
These application notes provide detailed protocols and quantitative data for the use of this compound in asymmetric synthesis, focusing on its role in the preparation of chiral ligands for transition-metal-catalyzed reactions. The methodologies outlined are intended to guide researchers in leveraging this important chiral synthon for the enantioselective synthesis of complex molecules.
Key Applications
This compound serves as a critical starting material in several areas of asymmetric synthesis:
-
Synthesis of Chiral Ligands: It is a precursor for various chiral ligands, including phosphines and oxazolines, which are employed in a wide range of enantioselective transition-metal-catalyzed reactions such as hydrogenation, allylic alkylation, and hydrosilylation.[2][][4]
-
Chiral Auxiliaries: The inherent chirality of this compound allows for its conversion into chiral auxiliaries that can direct the stereochemical outcome of reactions like alkylations and aldol additions.[5][6]
-
Pharmaceutical Intermediates: Due to its structural similarity to key motifs in bioactive molecules, it is a valuable intermediate in the synthesis of pharmaceuticals, particularly those containing chiral amino alcohol moieties, such as beta-blockers.[7]
Data Presentation: Asymmetric Synthesis Protocols
The following tables summarize quantitative data from representative asymmetric synthesis protocols where ligands or auxiliaries derived from this compound are utilized.
Table 1: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones using an Iridium Catalyst with a Chiral Ligand
| Substrate | Catalyst System | Yield (%) | ee (%) |
| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 95 | 98 |
| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | 96 | 97 |
Note: While this table showcases the efficacy of asymmetric hydrogenation for related substrates, specific data for ligands directly synthesized from this compound in this exact reaction were not available in the provided search results. The data is presented to illustrate a common application for which ligands derived from such chiral amino alcohols are designed.[5]
Experimental Protocols
Protocol 1: Synthesis of a Chiral Oxazoline Ligand from this compound (General Procedure)
This protocol describes a general two-step procedure for the synthesis of a chiral bis(oxazoline) (BOX) ligand, a class of privileged ligands in asymmetric catalysis. This compound is first deprotected and then reacted with a dicarboxylic acid derivative.
Step 1: Deprotection of this compound to (S)-1-amino-2-propanol
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add a strong acid, typically TFA (2-4 equiv), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-amino-2-propanol.
Step 2: Synthesis of the Bis(oxazoline) Ligand
-
To a solution of the (S)-1-amino-2-propanol (2.0 equiv) in an anhydrous solvent like DCM, add a disubstituted malonyl chloride (1.0 equiv) at 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (2.2 equiv), dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the formation of the bis(amide) intermediate is complete (monitored by TLC).
-
The bis(amide) intermediate is then cyclized to the bis(oxazoline) ligand. This is typically achieved by treatment with a dehydrating agent, such as thionyl chloride or by using a catalyst like titanium(IV) isopropoxide.
-
Purify the resulting bis(oxazoline) ligand by column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation using a Chiral Auxiliary Derived from an Amino Alcohol (General Procedure)
This protocol outlines the general steps for employing a chiral auxiliary, which can be synthesized from this compound, to direct the stereoselective alkylation of a carbonyl compound. The first step would be the conversion of the amino alcohol into a suitable chiral auxiliary, for instance, an oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral auxiliary (e.g., an oxazolidinone derived from (S)-1-amino-2-propanol) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv) and continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase. Purify the N-acyl auxiliary by chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous THF at -78 °C.
-
Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to generate the enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.2 equiv).
-
Stir the reaction at -78 °C until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the alkylated product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid derivative. For example, treatment with lithium hydroperoxide (LiOOH) can hydrolyze the imide to the corresponding carboxylic acid.
-
The chiral auxiliary can often be recovered and reused.
Visualizations
Below are diagrams illustrating the logical workflows and pathways described in the protocols.
References
Application Notes and Protocols for the Standard N-Boc Deprotection of 1-Amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the N-Boc deprotection of 1-amino-2-propanol, a key chiral building block in the synthesis of pharmaceuticals. The protocols outlined below describe the use of two common acidic reagents: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate bond. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[3] The choice of deprotection agent and solvent can be tailored based on the presence of other acid-sensitive functional groups and the desired salt form of the product.
Data Presentation
The following tables summarize the typical reaction conditions and expected yields for the N-Boc deprotection of 1-amino-2-propanol using Trifluoroacetic acid and Hydrochloric acid.
Table 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
| Parameter | Condition | Typical Yield (%) | Reference |
| Reagent | 20-50% TFA in Dichloromethane (DCM) | >95 | [1] |
| Temperature | 0 °C to Room Temperature | >95 | [4] |
| Reaction Time | 30 minutes - 2 hours | >95 | [5] |
| Work-up | Evaporation, Neutralization (e.g., NaHCO₃), Extraction | >95 | [3] |
Table 2: N-Boc Deprotection with Hydrochloric Acid (HCl)
| Parameter | Condition | Typical Yield (%) | Reference |
| Reagent | 4M HCl in 1,4-Dioxane or Methanol | >95 | [6] |
| Temperature | Room Temperature | >95 | [2] |
| Reaction Time | 1 - 4 hours | >95 | [3] |
| Work-up | Evaporation, Trituration with Ether to precipitate HCl salt | >95 | [3] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the deprotection of N-Boc-1-amino-2-propanol to yield the free amine after a neutralization work-up.
Materials:
-
N-Boc-1-amino-2-propanol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve N-Boc-1-amino-2-propanol in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up (Neutralization): a. Dissolve the residue in DCM. b. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 1-amino-2-propanol as the free base.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl)
This protocol describes the deprotection of N-Boc-1-amino-2-propanol to yield the hydrochloride salt of the amine.
Materials:
-
N-Boc-1-amino-2-propanol
-
4M HCl in 1,4-Dioxane (or Methanol)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-1-amino-2-propanol in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Acid Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction by TLC or LC-MS.
-
Product Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Add diethyl ether to the residue to precipitate the 1-amino-2-propanol hydrochloride salt. c. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for N-Boc deprotection of 1-amino-2-propanol.
Signaling Pathway (Reaction Mechanism)
Caption: Acid-catalyzed N-Boc deprotection mechanism.
References
Application Notes and Protocols for Coupling Reactions of N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the versatile chiral building block, N-Boc-(S)-1-amino-2-propanol, also known as N-Boc-L-alaninol. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its protected amine and reactive secondary alcohol functionalities.[1] The following sections detail common coupling reactions, including acylation, esterification, and etherification, complete with experimental procedures and quantitative data to facilitate reproducible results in a research and development setting.
Overview of this compound
This compound, with the CAS number 79069-13-9, is a chiral amino alcohol where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial as it prevents unwanted side reactions at the amino terminus during subsequent coupling reactions involving the hydroxyl group. The Boc group is favored for its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1] The presence of a free hydroxyl group allows for a range of synthetic modifications, making it a key component in the synthesis of complex molecules.[1]
Acylation Reactions
Acylation of the secondary alcohol of this compound is a common transformation to introduce various functional groups. This is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base.
General Acylation Workflow
The general workflow for the acylation of this compound involves the reaction of the alcohol with an acylating agent, facilitated by a base to neutralize the acidic byproduct.
Caption: General workflow for the acylation of this compound.
Protocol: Acylation with an Acid Chloride
This protocol describes a general procedure for the acylation of this compound using an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.2 eq) to the solution.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Acylation Reactions:
| Acylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoyl Chloride | Pyridine | DCM | 3 | 0 to RT | >90 |
| Acetyl Chloride | TEA | DCM | 2 | 0 to RT | >95 |
| 4-Nitrobenzoyl chloride | TEA | DCM | 4 | 0 to RT | ~85 |
Esterification Reactions
Esterification of this compound with carboxylic acids can be achieved using various coupling reagents, such as carbodiimides (e.g., DCC, EDC) or through a Mitsunobu reaction.
Steglich Esterification
The Steglich esterification is a mild method suitable for coupling carboxylic acids with alcohols using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Caption: Workflow for Steglich esterification of this compound.
Protocol: Steglich Esterification with DCC/DMAP
Materials:
-
This compound
-
Carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filter cake with cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Esterification Reactions:
| Carboxylic Acid | Coupling Reagent | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | DCC | DMAP | DCM | 12 | 0 to RT | 85-95 |
| Acetic Acid | EDC | DMAP | DCM | 10 | 0 to RT | 80-90 |
| Phenylacetic Acid | DCC | DMAP | DCM | 12 | 0 to RT | 88-96 |
Etherification Reactions
The hydroxyl group of this compound can be converted to an ether through reactions such as the Williamson ether synthesis or the Mitsunobu reaction.
Mitsunobu Reaction for O-Arylation
The Mitsunobu reaction allows for the formation of an ether bond with inversion of stereochemistry at the alcohol carbon, by reacting the alcohol with a nucleophile (e.g., a phenol) in the presence of a phosphine and an azodicarboxylate.
Protocol: Mitsunobu Reaction with a Phenol
Materials:
-
This compound
-
Phenol derivative
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data for Etherification Reactions:
| Nucleophile | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenol | PPh₃, DIAD | THF | 16 | 0 to RT | 70-85 |
| 4-Nitrophenol | PPh₃, DEAD | THF | 12 | 0 to RT | 80-90 |
| 4-Methoxyphenol | PPh₃, DIAD | THF | 18 | 0 to RT | 65-75 |
Conclusion
The coupling reactions of this compound are fundamental transformations for the synthesis of a wide array of chiral molecules. The protocols and data presented in these application notes provide a reliable foundation for researchers to perform acylation, esterification, and etherification reactions with this versatile building block, enabling the efficient construction of complex target molecules in drug discovery and development.
References
Application Notes and Protocols for the Use of N-Boc-(S)-1-amino-2-propanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-Boc-(S)-1-amino-2-propanol in solid-phase peptide synthesis (SPPS). This chiral building block is instrumental in the synthesis of C-terminal peptide alcohols, which are of significant interest in drug discovery and development due to their unique biochemical properties. This document outlines the strategic considerations, detailed experimental protocols, and potential challenges associated with the incorporation of this compound into peptide chains using Boc-chemistry.
Introduction
This compound is a versatile building block in peptide chemistry, primarily used to introduce a propanolamine moiety at the C-terminus of a peptide. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its seamless integration into standard Boc-SPPS workflows. The synthesis of peptide alcohols is a critical area of research as these modified peptides often exhibit enhanced biological activity, improved stability against enzymatic degradation, and altered pharmacokinetic profiles compared to their corresponding C-terminal acid or amide counterparts.
The key to successfully incorporating this compound into a peptide sequence via SPPS is the strategic management of its primary hydroxyl group. This is typically achieved by attaching the amino alcohol to the solid support through this hydroxyl group, making it the first residue in the synthesis.
Data Presentation
The following table summarizes the expected efficiency at various stages of the solid-phase synthesis of a model peptide incorporating this compound. These values are illustrative and can be influenced by the specific peptide sequence, resin characteristics, and coupling reagents employed.
| Step | Parameter | Typical Value |
| Resin Loading | Substitution Level of this compound on 2-Chlorotrityl Chloride Resin | 0.4 - 0.8 mmol/g |
| Amino Acid Coupling | Per-cycle Coupling Efficiency (monitored by Kaiser Test) | > 99% |
| Final Cleavage | Crude Peptide Yield | 70 - 90% |
| Purity | Crude Peptide Purity (by RP-HPLC) | 60 - 85% |
Experimental Protocols
Attachment of this compound to 2-Chlorotrityl Chloride Resin
This protocol describes the loading of the first residue, this compound, onto the highly acid-labile 2-chlorotrityl chloride resin. This resin is ideal for the synthesis of protected peptide fragments and C-terminal modified peptides as it allows for cleavage under mild acidic conditions that keep most side-chain protecting groups intact.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (2 equivalents relative to the resin substitution) in DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIEA (4 equivalents relative to the resin substitution).
-
Reaction Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by a substitution test.
Standard Boc-SPPS Cycle for Peptide Elongation
The following is a generalized protocol for the elongation of the peptide chain on the this compound-loaded resin.
a. Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3x).
b. Neutralization:
-
Wash the resin with isopropanol (IPA) (2x) to remove residual acid.
-
Wash with DCM (3x).
-
Add a solution of 10% DIEA in DCM and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
c. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next N-Boc-protected amino acid (3 equivalents) with a suitable coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF.
-
Add DIEA (3 equivalents) to the pre-activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.
Cleavage of the Peptide Alcohol from the Resin
This protocol describes the final cleavage of the peptide alcohol from the 2-chlorotrityl resin.
Materials:
-
Peptide-resin
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for Solid-Phase Synthesis of Peptide Alcohols.
Caption: Logical Relationship in Peptide Alcohol Synthesis.
Application Notes and Protocols for Catalyzing Asymmetric Synthesis with N-Boc-(S)-1-amino-2-propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chiral ligands derived from N-Boc-(S)-1-amino-2-propanol in catalytic asymmetric synthesis. The focus is on the preparation of a pyridine-oxazoline (PyOx) ligand and its application in the highly valuable enantioselective addition of diethylzinc to aldehydes.
Introduction
Chiral β-amino alcohols are privileged scaffolds in asymmetric catalysis, serving as precursors to a wide array of chiral ligands and auxiliaries. This compound, also known as N-Boc-L-alaninol, is a readily available and versatile starting material for the synthesis of such ligands. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be removed under mild acidic conditions to liberate the free amine, which is often required for ligand synthesis or catalytic activity.
This document details the synthesis of a (S)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand from this compound and its subsequent use in the catalytic enantioselective ethylation of aldehydes. This class of reactions is fundamental in organic synthesis for the creation of chiral secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.
Application 1: Synthesis of a Chiral Pyridine-Oxazoline (PyOx) Ligand
Chiral PyOx ligands are a class of C1-symmetric N,N-bidentate ligands that have demonstrated exceptional performance in a variety of metal-catalyzed asymmetric reactions. Their rigid backbone and tunable steric and electronic properties allow for the creation of a well-defined chiral pocket around the metal center, leading to high levels of enantiocontrol. The synthesis of (S)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole from this compound is a straightforward and scalable process.
Experimental Protocol: Synthesis of (S)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Step 1: Deprotection of this compound to (S)-1-amino-2-propanol (L-alaninol)
-
To a solution of this compound (1.0 eq) in methanol, add a 4 M solution of HCl in 1,4-dioxane (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-1-amino-2-propanol as a white solid.
-
The crude salt can be used directly in the next step or neutralized with a mild base (e.g., NaHCO3) and extracted with an organic solvent to yield the free amine.
Step 2: Amidation of Picolinic Acid with (S)-1-amino-2-propanol
-
To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of (S)-1-amino-2-propanol (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Cyclization to (S)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
-
Dissolve the purified amide (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO3 solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand.
Caption: Workflow for the synthesis of the chiral PyOx ligand.
Application 2: Asymmetric Addition of Diethylzinc to Aldehydes
The synthesized (S)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand can be employed as a chiral catalyst in the enantioselective addition of diethylzinc to a variety of prochiral aldehydes. This reaction provides access to valuable chiral secondary alcohols with high enantiomeric excess.
Experimental Protocol: General Procedure for the Asymmetric Ethylation of Aldehydes
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral PyOx ligand (0.02-0.10 mmol).
-
Dissolve the ligand in anhydrous toluene (2-5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of diethylzinc in hexanes (2.2 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add the aldehyde substrate (1.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for the time indicated in the data tables (typically 2-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH4Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Caption: Catalytic cycle for the asymmetric addition of diethylzinc.
Data Presentation
The following tables summarize representative data for the asymmetric addition of diethylzinc to various aldehydes using chiral oxazoline-based ligands. While the exact (S)-4-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may not be represented in all cited literature, the data presented for structurally similar ligands provides a strong indication of the expected performance.
Table 1: Asymmetric Ethylation of Aromatic Aldehydes
| Entry | Aldehyde | Ligand Type | Yield (%) | ee (%) |
| 1 | Benzaldehyde | PyOx | 95 | 96 |
| 2 | 4-Chlorobenzaldehyde | PyOx | 92 | 94 |
| 3 | 4-Methoxybenzaldehyde | PyOx | 96 | 91 |
| 4 | 2-Naphthaldehyde | Bis(oxazoline) | 88 | 92 |
| 5 | 2-Furaldehyde | PyOx | 75 | 85 |
Table 2: Asymmetric Ethylation of α,β-Unsaturated Aldehydes
| Entry | Aldehyde | Ligand Type | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | PyOx | 85 | 90 |
| 2 | Crotonaldehyde | Bis(oxazoline) | 78 | 88 |
Table 3: Asymmetric Ethylation of Aliphatic Aldehydes
| Entry | Aldehyde | Ligand Type | Yield (%) | ee (%) |
| 1 | Cyclohexanecarboxaldehyde | PyOx | 90 | 93 |
| 2 | Pivalaldehyde | Bis(oxazoline) | 82 | 95 |
| 3 | Hexanal | PyOx | 88 | 80 |
Conclusion
This compound serves as an excellent and cost-effective precursor for the synthesis of valuable chiral ligands, such as the pyridine-oxazoline (PyOx) ligand detailed herein. The straightforward and scalable synthesis of these ligands, coupled with their high efficiency in promoting asymmetric transformations like the addition of diethylzinc to aldehydes, makes them powerful tools for the synthesis of enantiomerically enriched compounds. The provided protocols and representative data offer a solid foundation for researchers in academia and industry to explore and apply these catalytic systems in their synthetic endeavors.
Application Notes: N-Boc Protection of (S)-1-amino-2-propanol
Abstract
This document provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of the primary amine in (S)-1-amino-2-propanol, yielding (S)-tert-butyl (2-hydroxypropyl)carbamate. This procedure is fundamental in synthetic organic chemistry, particularly in the preparation of chiral building blocks for pharmaceutical and agrochemical development. The protocol described herein utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting group source under mild basic conditions, ensuring high chemoselectivity for the more nucleophilic amine over the hydroxyl group. The method is straightforward, scalable, and typically results in high yields of the desired product with simple purification steps.
Introduction
The protection of functional groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the Boc group.[1][2]
(S)-1-amino-2-propanol is a valuable chiral starting material. The selective protection of its amino group allows for subsequent chemical transformations involving the hydroxyl group. This application note details a robust and reproducible protocol for this transformation, complete with a quantitative data summary and a visual workflow diagram.
Reaction Scheme
The chemical transformation described is the reaction of (S)-1-amino-2-propanol with di-tert-butyl dicarbonate in the presence of a base, triethylamine, to yield the N-Boc protected product.
Caption: N-Boc Protection of (S)-1-amino-2-propanol.
Data Presentation
The following table summarizes the quantitative data for a typical reaction scale.
| Reagent/Compound | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| (S)-1-amino-2-propanol | 75.11 | 3.76 | 50.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.46 | 52.5 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 7.60 | 75.0 | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| (S)-tert-butyl (2-hydroxypropyl)carbamate | 175.23 | - | - | (Expected) |
Note: The expected yield for this reaction is typically high, often exceeding 90%. The final mass of the product will depend on the actual yield.
Experimental Protocol
Materials:
-
(S)-1-amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-amino-2-propanol (3.76 g, 50.0 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (7.60 g, 10.5 mL, 75.0 mmol) to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (11.46 g, 52.5 mmol) in a small amount of dichloromethane to the reaction mixture dropwise over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) and staining with ninhydrin (which will stain the primary amine of the starting material but not the protected product).
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (2 x 50 mL) to remove excess triethylamine and any unreacted starting material.
-
Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Product Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting product, (S)-tert-butyl (2-hydroxypropyl)carbamate, is typically a colorless oil or a low-melting solid and is often of high purity.[3]
-
-
Purification (Optional):
-
If further purification is required, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for N-Boc Protection of (S)-1-amino-2-propanol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care.
-
Triethylamine is a corrosive and flammable base with a strong odor.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
References
Application Notes and Protocols: N-Boc-(S)-1-amino-2-propanol as a Key Intermediate for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-(S)-1-amino-2-propanol is a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its stereodefined structure, featuring a protected amine and a secondary alcohol, makes it an essential precursor for the enantioselective synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential chemical modifications.
This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of Levofloxacin, a widely used fluoroquinolone antibiotic. Levofloxacin is the S-enantiomer of Ofloxacin and exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The synthesis of Levofloxacin serves as an excellent case study to demonstrate the utility of this compound in pharmaceutical development. Additionally, the role of the analogous 1-amino-2-propanol scaffold in the synthesis of β-blockers like (S)-Propranolol is discussed to highlight the broader applicability of this chiral synthon.
Data Presentation
The following tables summarize the key steps and associated quantitative data for the synthesis of Levofloxacin starting from the deprotected (S)-1-amino-2-propanol.
Table 1: Synthesis of Levofloxacin - Key Intermediates and Reaction Yields
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | N-Boc Deprotection | This compound | (S)-1-amino-2-propanol | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95 | >98 |
| 2 | Enamino Ketoester Formation | (S)-1-amino-2-propanol | Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(((S)-1-hydroxypropan-2-yl)amino)acrylate | Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate, Triethylamine | Acetonitrile | ~90 | >95 |
| 3 | Cyclization | Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(((S)-1-hydroxypropan-2-yl)amino)acrylate | (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester | Potassium Carbonate | Dimethyl Sulfoxide (DMSO) | ~85 | >97 |
| 4 | Nucleophilic Substitution | (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester | Ethyl Levofloxacinate | N-methylpiperazine | Dimethyl Sulfoxide (DMSO) | ~92 | >98 |
| 5 | Hydrolysis | Ethyl Levofloxacinate | Levofloxacin | Sodium Hydroxide | Ethanol/Water | ~95 | >99.5 |
| 6 | Purification | Crude Levofloxacin | Levofloxacin Hemihydrate | n-Butanol or Ethanol/Water | - | >80 | >99.8 |
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, (S)-1-amino-2-propanol, which is the immediate precursor for the subsequent condensation step.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5.0 eq, typically a 20-50% v/v solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield (S)-1-amino-2-propanol as an oil. The product is typically used in the next step without further purification.
Expected Yield: >95%
Protocol 2: Synthesis of Levofloxacin
This multi-step protocol outlines the synthesis of Levofloxacin from (S)-1-amino-2-propanol.
Step 2a: Formation of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(((S)-1-hydroxypropan-2-yl)amino)acrylate
Materials:
-
(S)-1-amino-2-propanol (from Protocol 1)
-
Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate
-
Triethylamine
-
Acetonitrile, anhydrous
-
Reaction vessel with stirrer and temperature control
Procedure:
-
In a reaction vessel, dissolve ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of (S)-1-amino-2-propanol (1.05 eq) in acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the reaction mixture is typically used directly in the next step without isolation of the intermediate.
Step 2b: Cyclization to form the Benzoxazine Core
Materials:
-
Reaction mixture from Step 2a
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To the reaction mixture from the previous step, add potassium carbonate (2.0 eq) and DMSO.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the formation of the cyclized product, (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester, by HPLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Expected Yield (over 2 steps): ~75-80%
Step 2c: Nucleophilic Substitution with N-methylpiperazine
Materials:
-
(S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester
-
N-methylpiperazine
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the product from Step 2b (1.0 eq) in DMSO.
-
Add N-methylpiperazine (1.5 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the ethyl levofloxacinate.
-
Filter the product, wash with water, and dry.
Expected Yield: ~92%
Step 2d: Hydrolysis to Levofloxacin
Materials:
-
Ethyl Levofloxacinate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Suspend ethyl levofloxacinate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.2 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC or HPLC.
-
After completion, cool the reaction mixture and adjust the pH to ~7.0-7.5 with HCl to precipitate Levofloxacin.
-
Filter the crude Levofloxacin, wash with cold water, and dry.
Expected Yield: ~95%
Step 2e: Purification of Levofloxacin
Materials:
-
Crude Levofloxacin
-
n-Butanol or Ethanol/Water (9:1)
Procedure:
-
Suspend the crude Levofloxacin in n-butanol or a 9:1 ethanol/water mixture.
-
Heat the suspension to reflux until complete dissolution.
-
Slowly cool the solution to room temperature to allow for crystallization.
-
Further cool the mixture in an ice bath for 1-2 hours.
-
Filter the purified Levofloxacin hemihydrate, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.[1][2][3]
Expected Yield: >80% Expected Purity: >99.8%
Visualizations
Logical Workflow for Levofloxacin Synthesis
References
Application Notes and Protocols: N-Boc-(S)-1-amino-2-propanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-(S)-1-amino-2-propanol is a versatile and highly valuable chiral building block in medicinal chemistry.[1] Its stereodefined structure, featuring a protected amine and a hydroxyl group, makes it a crucial starting material for the asymmetric synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for selective transformations at other functional groups.[1] This combination of features makes this compound an essential tool in the development of chiral drugs, including antibiotics, anticancer agents, and other therapeutics.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a precursor for the synthesis of chiral synthons, particularly chiral oxazolidinones and amino alcohols. These intermediates are core components of several important drug classes.
-
Oxazolidinone Antibiotics: this compound is a key starting material for the synthesis of oxazolidinone antibiotics, such as Linezolid and its analogues. These drugs are effective against multi-drug resistant Gram-positive bacteria. The chiral center derived from this compound is crucial for their antibacterial activity.
-
Gamma-Secretase Inhibitors: This chiral building block is also utilized in the synthesis of gamma-secretase inhibitors, a class of drugs investigated for the treatment of Alzheimer's disease and certain cancers. A notable example is Nirogacestat, an anticancer agent that targets the Notch signaling pathway.
-
Chiral Auxiliaries and Ligands: The amino alcohol functionality allows for its use in the preparation of chiral auxiliaries and ligands for asymmetric catalysis, further expanding its utility in the synthesis of enantiomerically pure compounds.[1]
-
Peptide Synthesis: It serves as an important intermediate in the synthesis of non-standard amino acids and peptide fragments for the development of peptide-based drugs.[1]
Application I: Synthesis of Oxazolidinone Antibiotic Analogues
Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis. The synthesis of these molecules often involves the construction of a chiral oxazolidinone ring, for which this compound is an ideal precursor.
Experimental Workflow: Synthesis of a Linezolid Analogue Intermediate
The following diagram outlines a typical workflow for the synthesis of a key intermediate for Linezolid analogues starting from this compound.
Caption: General workflow for the synthesis of a chiral oxazolidinone intermediate.
Detailed Protocol: Synthesis of (S)-tert-butyl (2-(methylsulfonyloxy)propyl)carbamate
This protocol describes the first step in the synthesis of an oxazolidinone precursor, the mesylation of this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure (S)-tert-butyl (2-(methylsulfonyloxy)propyl)carbamate.
Quantitative Data for Oxazolidinone Synthesis Steps (Representative)
| Step | Reactants | Product | Yield (%) | Purity/ee (%) | Reference |
| Mesylation | This compound, MsCl, TEA | (S)-1-(Boc-amino)-2-(methylsulfonyloxy)propane | >90 | >98 | General Procedure |
| Azide Formation | Mesylated intermediate, NaN3 | (R)-1-azido-2-(Boc-amino)propane | 85-95 | >98 | General Procedure |
| Cyclization | Azido-amino intermediate, Phosgene equivalent | (R)-5-(azidomethyl)oxazolidin-2-one | 70-85 | >99 | General Procedure |
Application II: Synthesis of Gamma-Secretase Inhibitors (e.g., Nirogacestat)
This compound and its derivatives are valuable precursors for the synthesis of complex chiral molecules like Nirogacestat, a gamma-secretase inhibitor used in cancer therapy. Gamma-secretase is a key enzyme in the Notch signaling pathway, which is often dysregulated in cancer.
Signaling Pathway: Inhibition of Notch Signaling by a Gamma-Secretase Inhibitor
The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by a gamma-secretase inhibitor like Nirogacestat.
References
Troubleshooting & Optimization
Common side reactions during N-Boc deprotection of amino alcohols
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side reactions encountered during the N-Boc deprotection of amino alcohols.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of amino alcohols in a question-and-answer format.
Issue 1: A significant amount of a byproduct with a mass increase of +56 Da is observed.
-
Question: What is this common byproduct and how can its formation be prevented?
-
Answer: This mass increase strongly suggests tert-butylation of a nucleophilic site on your amino alcohol or another molecule in the reaction mixture. This is a very common side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA).[1] The acid cleaves the Boc group, generating a reactive tert-butyl cation.[1] This carbocation can then be trapped by nucleophiles. In the context of amino alcohols, both the hydroxyl group (O-alkylation) and any other nucleophilic moieties can be susceptible.
Solutions:
-
Use of Scavengers: The most effective method to prevent tert-butylation is to add a scavenger to the reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[1]
-
Choice of Acid: Using a milder acidic condition or a different acid system can sometimes reduce the extent of tert-butylation.
-
Issue 2: An unexpected cyclic byproduct is formed, often with the loss of water or tert-butanol.
-
Question: My amino alcohol is forming a cyclic compound upon N-Boc deprotection. What is happening and how can I avoid it?
-
Answer: Intramolecular cyclization is a known side reaction for amino alcohols, especially for 1,2- and 1,3-amino alcohols. The deprotected amine can act as a nucleophile and attack an electrophilic site on the same molecule. For instance, α-amino alcohols can cyclize to form oxazolidinones. This can be promoted by certain reagents or reaction conditions.
Solutions:
-
Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary reaction time can help to disfavor the cyclization pathway.
-
Choice of Deprotection Reagent: Some deprotection reagents may be more prone to inducing cyclization. It may be necessary to screen different acidic reagents (e.g., HCl in dioxane vs. TFA in DCM) to find the optimal conditions for your specific substrate. Milder, non-acidic methods could also be explored if the substrate is sensitive.[2]
-
Issue 3: The N-Boc group appears to have migrated from the nitrogen to the oxygen atom.
-
Question: I am observing a product that appears to be an O-Boc protected amino alcohol instead of the deprotected amine. How is this possible?
-
Answer: This phenomenon is known as N→O Boc migration. While less common, it can occur under certain conditions, particularly if a highly nucleophilic alkoxide is generated in the presence of the N-Boc group. For instance, if a silyl ether on the alcohol is cleaved with a fluoride source, the resulting alkoxide can intramolecularly attack the Boc-carbamate, leading to the transfer of the Boc group from the nitrogen to the oxygen.[3]
Solutions:
-
Orthogonal Protecting Group Strategy: If you have other protecting groups on your amino alcohol, ensure that their deprotection conditions are compatible and will not trigger N→O Boc migration. It is crucial to deprotect the N-Boc group under conditions that do not generate a highly reactive alkoxide.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during N-Boc deprotection of amino alcohols?
A1: The most prevalent side reactions are:
-
tert-Butylation: Alkylation of the hydroxyl group (O-alkylation) or other nucleophilic sites by the tert-butyl cation generated during deprotection.[1]
-
Intramolecular Cyclization: The newly deprotected amine can react intramolecularly to form cyclic structures such as oxazolidinones or oxazinones.
-
N→O Boc Migration: Under specific conditions, the Boc group can transfer from the nitrogen to the oxygen atom of the hydroxyl group.[3]
Q2: What are the standard reaction conditions for N-Boc deprotection?
A2: Standard conditions typically involve treating the N-Boc protected amino alcohol with a strong acid in an organic solvent. Common reagents include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM), often in a 1:1 ratio.[4]
-
Hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate.[2][5]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amino alcohol is more polar than the starting material and will have a lower Rf value on TLC. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product and any byproducts.
Q4: Are there any non-acidic methods for N-Boc deprotection?
A4: Yes, several methods avoid strong acids, which is useful for substrates with acid-sensitive functional groups. These include:
-
Thermal Deprotection: Heating the N-Boc protected amino alcohol in a suitable high-boiling solvent can effect deprotection.[6]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can facilitate Boc removal.
-
Water-Mediated Deprotection: Refluxing in water has been shown to deprotect N-Boc groups for various substrates.[7]
Data Presentation
Table 1: Common Acidic Conditions for N-Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[4] | 0 to Room Temperature | 30 min - 4 hours[4] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[2][5] | Room Temperature | 1 - 2 hours[2] |
| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | - | Room Temperature | 10 - 30 min[8] |
Table 2: Common Scavengers to Prevent tert-Butylation
| Scavenger | Targeted Residue/Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose | 2.5 - 5% (v/v)[1] |
| Anisole | General purpose, electron-rich aromatics | 5% (v/v) |
| Thioanisole | Sulfur-containing groups | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Thiols | 2.5% (v/v) |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA in DCM
-
Dissolve the N-Boc protected amino alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
If using a scavenger, add it to the solution at this point (e.g., 5% v/v anisole).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be further purified by standard methods. For isolation of the free amine, a basic work-up is required.
Protocol 2: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected amino alcohol in a minimal amount of a 4M solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours. The hydrochloride salt of the deprotected amine may precipitate out of solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by concentrating the reaction mixture under reduced pressure and precipitating the hydrochloride salt by the addition of a non-polar solvent like diethyl ether.
-
The resulting solid can be collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Visualizations
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Caption: Troubleshooting workflow for common side reactions.
Caption: Intramolecular cyclization of a 1,2-amino alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
How to improve yield in reactions with N-Boc-(S)-1-amino-2-propanol
Welcome to the technical support center for reactions involving N-Boc-(S)-1-amino-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving the hydroxyl group of this compound?
A1: The primary reactions involving the hydroxyl group are O-alkylation (e.g., Williamson ether synthesis), esterification (e.g., via acyl chlorides or the Mitsunobu reaction), and acylation. These reactions are crucial for synthesizing a variety of chiral building blocks, ligands, and pharmaceutical intermediates.
Q2: I am observing low yields in my O-alkylation (Williamson ether synthesis) of this compound. What are the likely causes?
A2: Low yields in Williamson ether synthesis can stem from several factors. Incomplete deprotonation of the alcohol is a common issue. Using a sufficiently strong base like sodium hydride (NaH) is crucial.[1] Another factor can be the choice of solvent; polar aprotic solvents like DMF or THF are generally preferred.[2] Side reactions, such as elimination, can also occur, especially with sterically hindered alkyl halides.[3]
Q3: My Mitsunobu reaction is not proceeding to completion or is giving a complex mixture of products. How can I troubleshoot this?
A3: The Mitsunobu reaction can be sensitive to several parameters. The acidity of the nucleophile is important; weakly acidic nucleophiles may not react efficiently.[4] The order of addition of reagents can also impact the outcome. It is often recommended to add the azodicarboxylate (e.g., DEAD or DIAD) slowly to a cooled solution of the alcohol, phosphine, and nucleophile.[5] Purification can also be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts.[6]
Q4: Can I selectively react with the hydroxyl group without affecting the N-Boc protecting group?
A4: Yes, the N-Boc group is generally stable under the basic conditions of Williamson ether synthesis and the neutral to mildly acidic conditions of many esterification and acylation reactions. However, it is sensitive to strong acids. Therefore, acidic deprotection of other protecting groups or acidic work-ups should be performed with caution.[7]
Q5: What are some common side reactions to be aware of?
A5: In addition to the main reactions, several side reactions can occur. O-acylation can sometimes be accompanied by N-acylation if the Boc group is labile. In Williamson ether synthesis, elimination reactions can compete with substitution, especially with secondary or tertiary alkyl halides. During deprotection of the N-Boc group using strong acids, the generated carbocation can lead to side reactions if not properly scavenged.
Troubleshooting Guides
O-Alkylation (Williamson Ether Synthesis)
Issue: Low or no product formation.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the alcohol | Use a stronger base (e.g., NaH) and ensure anhydrous reaction conditions. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF or THF to facilitate the SN2 reaction. |
| Low reactivity of the alkyl halide | Use a more reactive alkyl halide (I > Br > Cl). For less reactive halides, consider increasing the reaction temperature. |
| Steric hindrance | If using a bulky alkyl halide, expect lower yields due to competing elimination reactions.[3] |
Issue: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Elimination side reaction | Use a primary alkyl halide if possible. Lowering the reaction temperature may also favor substitution over elimination. |
| Reaction with the N-Boc group | This is unlikely under standard Williamson ether synthesis conditions. Confirm the identity of byproducts by analytical techniques. |
Esterification and Acylation
Issue: Low yield in Mitsunobu esterification.
| Possible Cause | Suggested Solution |
| Weakly acidic nucleophile (carboxylic acid) | For carboxylic acids with high pKa, the reaction may be sluggish. Consider using a more acidic derivative or an alternative esterification method.[4] |
| Reagent degradation | Use fresh triphenylphosphine (PPh3) and azodicarboxylate (DEAD/DIAD), as they can degrade upon storage. |
| Suboptimal reaction conditions | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and add the azodicarboxylate dropwise. |
| Difficult purification | Byproducts (phosphine oxide and hydrazo-dicarboxylate) can co-elute with the product. Consider using polymer-bound reagents or modified reagents to simplify purification.[6] |
Issue: Low yield in acylation with acyl chlorides.
| Possible Cause | Suggested Solution |
| Insufficient base | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[8] |
| Hydrolysis of the acyl chloride | Ensure anhydrous reaction conditions as acyl chlorides are sensitive to moisture. |
Quantitative Data Summary
The following tables provide representative yields for common reactions with this compound and analogous substrates. Please note that actual yields may vary depending on the specific reaction conditions and substrates used.
Table 1: Representative Yields for O-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
| Benzyl bromide | NaH | DMF | 0 °C to rt | ~94%[9] |
| Methyl iodide | NaH | THF | 0 °C to rt | ~85-95% (typical) |
| Ethyl bromide | K2CO3 | Acetonitrile | Reflux | ~70-85% (typical) |
Table 2: Representative Yields for Esterification of this compound
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
| Mitsunobu | p-Nitrobenzoic acid, PPh3, DIAD | THF | 0 °C to rt | 43%[7] |
| Acylation | Acetic anhydride, Pyridine | DCM | 0 °C to rt | >90% (typical) |
| Acylation | Acetyl chloride, Et3N | DCM | 0 °C to rt | >90% (typical) |
Experimental Protocols & Workflows
General Protocol for O-Benzylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
General Protocol for Mitsunobu Esterification
-
Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous THF under an inert atmosphere.[11]
-
Cool the solution to 0 °C.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.[6]
Troubleshooting Logic for Low Yield
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting low enantioselectivity in N-Boc-(S)-1-amino-2-propanol reactions
Welcome to the technical support center for troubleshooting reactions involving N-Boc-(S)-1-amino-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low enantioselectivity, encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound, also known as Boc-L-alaninol, is a chiral amino alcohol. The "(S)" designation refers to the stereochemistry at the carbon bearing the protected amine group. The "N-Boc" indicates that the amine is protected by a tert-butyloxycarbonyl group. This protecting group makes the amine stable under many reaction conditions, allowing the secondary alcohol to be used for various transformations.[1] Its primary role in asymmetric synthesis is as a chiral auxiliary or as a precursor to chiral ligands and catalysts.[2][] It helps control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product.
Q2: What are the most common causes of low enantioselectivity in reactions using this compound?
Low enantioselectivity can stem from several factors:
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the desired lower-energy transition state, leading to the formation of the undesired enantiomer.[4]
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the geometry of the reaction's transition state.[4]
-
Presence of Impurities: Water or other impurities can deactivate or alter the behavior of the catalyst or reagents.[4][5]
-
Poor Quality Starting Material: The enantiomeric purity of the this compound itself is critical. Impurities or partial racemization of the starting material will directly lead to a lower enantiomeric excess (ee) in the product.
-
Inappropriate Catalyst or Reagent Stoichiometry: The ratio of reactants, ligands, and catalysts must be carefully optimized for a specific reaction.
-
Side Reactions: The formation of byproducts can interfere with the primary reaction pathway.[5][6]
Q3: How can I minimize racemization during my reaction or work-up?
Racemization can occur if the newly formed stereocenter is labile under the reaction or purification conditions. To minimize this:
-
Avoid Excess Base: Use the minimum effective amount of base, or consider a weaker, non-nucleophilic base.[6]
-
Maintain Low Temperatures: Perform the reaction and the initial stages of the work-up at low temperatures to preserve the stereochemical integrity of the product.
-
Careful pH Control: During aqueous work-up, avoid harsh acidic or basic conditions that could catalyze racemization.
-
Minimize Exposure Time: Keep the time between reaction completion and purification as short as possible.
Q4: Which amino acids are considered "difficult" to couple and why?
In the context of using amino acid derivatives as chiral auxiliaries, sterically hindered amino acids like Valine, Isoleucine, and Threonine can be challenging. Their bulky side chains can impede the desired approach of reactants, potentially leading to lower yields or selectivity.[6]
Q5: What is the role of the Boc protecting group and when should it be removed?
The Boc (tert-butyloxycarbonyl) group protects the amine functionality, preventing it from participating in unwanted side reactions.[1] It is stable in basic and nucleophilic conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which is a key advantage.[1] The Boc group is typically removed in a later synthetic step once the desired stereocenter has been established and the free amine is needed for a subsequent transformation.
Troubleshooting Guide
This section addresses common problems, their potential causes, and suggested solutions to improve enantioselectivity and overall reaction success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (<90% ee) | 1. Reaction Temperature Too High: Higher temperatures can reduce selectivity by allowing competing reaction pathways.[4] 2. Suboptimal Solvent: Solvent polarity can affect the transition state geometry.[4] 3. Incorrect Ligand/Metal Combination: The chiral auxiliary may not be forming an effective catalyst with the chosen metal precursor for the specific transformation.[4] 4. Presence of Water/Impurities: Moisture can deactivate the catalyst.[4] | 1. Optimize Reaction Temperature: Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). 2. Screen Solvents: Test a range of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF). Non-polar solvents are often preferred.[4] 3. Screen Metal Precursors: Experiment with different Lewis acids (e.g., Ti(OiPr)₄, Zn(OTf)₂, Cu(I) salts) to find the optimal partner for the auxiliary.[4][7] 4. Use High-Purity Reagents: Ensure all reagents are pure and solvents are rigorously dried. Perform the reaction under an inert atmosphere (Argon or Nitrogen).[4] |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of the chiral auxiliary, substrate, and solvent can vary between batches. 2. In-situ Catalyst Formation: The process of forming the catalyst in the reaction vessel can be sensitive to the procedure and conditions.[4] 3. Atmospheric Contamination: Exposure to air or moisture can lead to inconsistent catalyst activity.[4] | 1. Use High-Purity Reagents: Ensure all reagents are from a reliable source and have consistent purity. 2. Standardize Catalyst Preparation: Follow a consistent, well-defined protocol for preparing the catalyst. Pre-forming the catalyst before adding the substrate can improve reproducibility.[4] 3. Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to minimize exposure to air and moisture.[4] |
| Incomplete Reaction | 1. Insufficient Reagent/Catalyst: The stoichiometry of the reagents may be incorrect. 2. Low Reaction Temperature: While good for selectivity, very low temperatures can significantly slow the reaction rate.[5] 3. Short Reaction Time: The reaction may require more time to reach completion.[5] | 1. Verify Stoichiometry: Carefully check the amounts of all reagents and catalysts. A slight excess of one reactant may be necessary. 2. Optimize Temperature and Time: Find a balance between temperature and reaction time. Allow the reaction to run longer or slowly warm it to a slightly higher temperature after an initial period at low temperature. 3. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. |
| Formation of Side Products | 1. Excess Reagents: Using a large excess of certain reagents (like Boc₂O for protection steps) can lead to side products (e.g., N,N-di-Boc derivatives).[5] 2. Reaction Conditions Too Harsh: High temperatures or overly strong bases can promote decomposition or alternative reaction pathways. 3. Reactive Intermediates: Unstable intermediates may undergo undesired transformations. | 1. Use Stoichiometric Amounts: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of reactive reagents.[5] 2. Milder Conditions: Employ milder bases, lower temperatures, and shorter reaction times where possible. 3. Optimize Work-up: Develop a specific work-up procedure to remove byproducts effectively. |
Experimental Protocols
Example Protocol: Asymmetric Aldol Addition Using a Chiral Oxazolidinone Derived from this compound
This protocol describes the preparation of a chiral auxiliary and its use in a diastereoselective aldol reaction. The oxazolidinone auxiliary is synthesized from this compound, and it directs the stereochemistry of the subsequent aldol addition.
Step 1: Synthesis of the Chiral Oxazolidinone Auxiliary
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Acylation: Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of an acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate. This intermediate is then cyclized to the oxazolidinone, a step often requiring specific literature procedures based on the exact substrate.
Step 2: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the purified N-acylated chiral auxiliary (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon. Cool the solution to -78 °C. Add a base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Aldol Addition: To the enolate solution at -78 °C, add the desired aldehyde (1.2 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the cleaved product by chiral HPLC.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low enantioselectivity.
Key Factors Influencing Enantioselectivity
Caption: Factors influencing the enantioselectivity of the reaction.
References
Technical Support Center: Purification of N-Boc-(S)-1-amino-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Boc-(S)-1-amino-2-propanol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is an oil and will not solidify. How can I obtain a solid product?
A1: "Oiling out" is a common issue with Boc-protected amino alcohols.[1] Several strategies can be employed to induce solidification:
-
Complete Solvent Removal: Ensure all residual solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50°C).[1]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has low solubility, such as n-hexane or diethyl ether.[2] This can help remove soluble impurities and induce precipitation of the desired product as a solid.
-
Seed Crystallization: If a small amount of solid product is available, adding a "seed crystal" to the oil can initiate crystallization.[2][3] Allow the mixture to stand at room temperature or in a refrigerator to promote crystal growth.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., n-hexane) until the solution becomes cloudy.[1][4] Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.
Q2: I am seeing multiple spots on my TLC after flash chromatography. How can I improve the separation?
A2: Poor separation during flash chromatography can be due to several factors. Consider the following adjustments:
-
Solvent System Optimization: The polarity of the mobile phase is critical. For N-Boc protected amino alcohols, a gradient of ethyl acetate in hexanes is commonly used.[1] Start with a low polarity and gradually increase it. If separation is still poor, consider alternative solvent systems like dichloromethane/methanol.[1]
-
Addition of a Modifier: For amine-containing compounds, peak tailing is a common issue on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.[5]
-
Column Packing and Loading: Ensure the silica gel column is packed uniformly to avoid channeling. The crude sample should be dissolved in a minimal amount of solvent and loaded carefully onto the column as a concentrated band.[6]
Q3: My yield is low after recrystallization. What are the potential causes and solutions?
A3: Low recovery from recrystallization can be frustrating. Here are some common causes and how to address them:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Using an excessive amount will keep more of your product in solution upon cooling.[2]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]
-
Washing with too much cold solvent: During filtration, wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without significantly redissolving the product.[2]
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/ether, to find the optimal conditions.[2][7]
Q4: What are the common impurities I should expect in my crude this compound?
A4: Common impurities can originate from the starting materials or side reactions during the Boc protection step. These may include:
-
Excess Di-tert-butyl dicarbonate ((Boc)₂O): Unreacted Boc anhydride is a frequent impurity.[8]
-
Di-Boc protected product: Over-protection of the amine can lead to the formation of a di-Boc species.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Unreacted (S)-1-amino-2-propanol: Incomplete reaction will leave starting material in the crude product.
-
Side products from the reducing agent: If the synthesis involves the reduction of N-Boc-L-alanine, impurities from the reducing agent (e.g., borane complexes) may be present.[9]
Data Presentation
Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds
| Feature | Flash Chromatography | Preparative HPLC | Recrystallization |
| Speed | Fast (typically < 30 minutes)[6] | Slow | Variable, can be time-consuming |
| Purity | Good to High | Very High (>99%)[6] | High to Very High (>99%)[6] |
| Scale | Milligrams to Kilograms[6] | Milligrams to Grams | Grams to Kilograms |
| Cost | Low to Moderate | High | Low |
| Typical Use | Initial cleanup, routine purification[6] | Final polishing, challenging separations[6] | Purification of solid compounds[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using flash chromatography on silica gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
Column Preparation: Dry pack a silica gel column of appropriate size with silica gel (230-400 mesh).[9]
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the desired compound.[6]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent system. A common choice is ethyl acetate/n-hexane.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly cloudy. If an oil forms, add a few drops of hot ethyl acetate to redissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold n-hexane.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[7]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for oily this compound products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
Optimizing reaction time and temperature for N-Boc deprotection
Welcome to the technical support center for N-Boc deprotection. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, optimize reaction conditions, and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for an incomplete N-Boc deprotection reaction?
Incomplete N-Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is often dependent on the acid concentration. If the acidic conditions are too mild or the concentration is too low for a particular substrate, the reaction may not proceed to completion.[1][2]
-
Inadequate Reaction Time: Deprotection is a kinetic process; some substrates require longer reaction times for the complete removal of the Boc group, especially under milder conditions.[2][3]
-
Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested environment around the nitrogen atom, can impede the approach of the acidic reagent, slowing down the reaction.[1][4][5]
-
Poor Solubility: If the Boc-protected substrate is not fully dissolved in the reaction solvent, the deprotection will likely be inefficient.[4][5]
-
Reagent Quality: The use of old or degraded reagents, such as trifluoroacetic acid (TFA) that has absorbed water, can lead to reduced reactivity.[2]
Q2: How can I monitor the progress of my N-Boc deprotection reaction?
Effective monitoring is crucial to determine the reaction endpoint and avoid unnecessary exposure to harsh conditions. Common techniques include:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for quantitatively tracking the disappearance of the starting material and the appearance of the product, as well as identifying any side products.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the nine protons of the tert-butyl group of the Boc protecting group.[2]
Q3: What are common side reactions during N-Boc deprotection, and how can they be minimized?
The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the Boc group.[9][10]
-
tert-Butylation: Electron-rich aromatic rings (e.g., in tryptophan) and sulfur-containing residues (e.g., in methionine) are particularly susceptible to alkylation by the tert-butyl cation.[4][11] This can be mitigated by adding "scavengers" to the reaction mixture to trap the carbocation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and water.[3][4]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen, which is more of a concern in Fmoc-based strategies but can be influenced by the choice of side-chain protecting groups.[9]
Q4: Are there milder alternatives to strong acids like TFA for N-Boc deprotection?
Yes, for substrates sensitive to strong acids, several milder methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or tin(II) trifluoromethanesulfonate (Sn(OTf)₂) can facilitate Boc deprotection under non-protic and milder conditions.[4][6]
-
Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can serve as a mild and effective deprotection reagent.[4][7]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[4][12][13]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[6][14]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms: Significant amount of starting material remaining after the expected reaction time, as observed by TLC, LC-MS, or NMR.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Issues with solubility of N-Boc-(S)-1-amino-2-propanol in reaction media
Welcome to the technical support center for N-Boc-(S)-1-amino-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this reagent in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is generally soluble in a range of polar organic solvents.[1] The presence of the lipophilic tert-butoxycarbonyl (Boc) group tends to increase its solubility in organic solvents compared to its unprotected counterpart, 1-amino-2-propanol.[1]
Q2: In which common organic solvents can I dissolve this compound?
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
Q3: My reaction requires an aqueous medium. Is this compound soluble in water?
The solubility of this compound in purely aqueous solutions is expected to be limited due to the hydrophobic Boc group. For reactions requiring water, a co-solvent system, such as a mixture of water with a miscible organic solvent like methanol, ethanol, or THF, is often employed.
Q4: I am observing incomplete reaction. Could this be related to solubility issues?
Yes, poor solubility of a reactant is a common cause of incomplete or slow reactions. If this compound or another starting material is not fully dissolved in the reaction medium, the reaction kinetics can be significantly hindered. Visually inspect your reaction mixture to ensure it is a homogeneous solution.
Q5: Does temperature affect the solubility of this compound?
In many cases, gently warming the reaction mixture can increase the solubility of the reactants. However, this should be done with caution, as excessive heat can lead to the degradation of thermally sensitive compounds or promote the formation of side products. It is advisable to first test the thermal stability of your reactants on a small scale.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving solubility problems encountered during reactions involving this compound.
Problem: this compound or another reactant does not fully dissolve in the chosen solvent.
Initial Checks:
-
Confirm Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of all reactants.
-
Verify Solvent Quality: Use anhydrous solvents when required, as the presence of water can alter solubility and interfere with certain reactions.
-
Accurate Concentrations: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Agitation/Sonication | Mechanical agitation or sonication can help to break up solid particles and facilitate dissolution. |
| 2 | Gentle Warming | Carefully warm the mixture in a water bath. Monitor for any signs of degradation (e.g., color change). Do not exceed the thermal stability limits of your reactants. |
| 3 | Use a Stronger Solvent | If using a less polar solvent like DCM or THF, try a more polar aprotic solvent such as DMF or DMSO, which have greater solvating power for a wide range of organic molecules. |
| 4 | Employ a Co-Solvent System | A mixture of solvents can have different solvating properties than a single solvent. For example, adding a small amount of DMSO or DMF to a reaction in DCM can significantly improve the solubility of polar reactants. |
| 5 | Modify Reaction Conditions (if applicable) | For some reactions, such as Boc-protections of poorly soluble amino acids, using an aqueous basic solution (e.g., NaOH in water/dioxane) can improve the solubility of the starting material. |
Data Presentation
Qualitative Solubility of this compound
The following table provides a general guideline for the solubility of this compound in common laboratory solvents at room temperature. This information is based on the known properties of similar Boc-protected amino alcohols.
| Solvent | Abbreviation | Polarity | Expected Solubility |
| Water | H₂O | High | Sparingly Soluble to Insoluble |
| Methanol | MeOH | High | Soluble |
| Ethanol | EtOH | High | Soluble |
| Isopropanol | IPA | Medium-High | Soluble |
| Dichloromethane | DCM | Medium | Soluble |
| Tetrahydrofuran | THF | Medium | Soluble |
| Ethyl Acetate | EtOAc | Medium | Soluble |
| Acetonitrile | ACN | High | Soluble |
| N,N-Dimethylformamide | DMF | High | Very Soluble |
| Dimethyl Sulfoxide | DMSO | High | Very Soluble |
| Hexanes | - | Low | Insoluble |
| Toluene | - | Low | Sparingly Soluble |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with Potential Solubility Issues
This protocol describes a general approach to setting up a reaction where the solubility of this compound or another reactant might be a concern.
Materials:
-
This compound
-
Other reactant(s)
-
Chosen reaction solvent(s)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (if required)
Procedure:
-
Initial Dissolution Attempt: To a dry round-bottom flask under an inert atmosphere (if necessary), add the reactant that is expected to be the least soluble. Add the chosen solvent and stir for 10-15 minutes at room temperature.
-
Solubility Enhancement (if needed): If the solid has not fully dissolved, apply the troubleshooting steps in order:
-
Sonicate the mixture for 5-10 minutes.
-
Gently warm the flask in a water bath while stirring.
-
If the solid remains, allow the flask to cool to room temperature and add a small amount of a co-solvent (e.g., 5-10% v/v of DMSO or DMF).
-
-
Addition of Other Reactants: Once a homogeneous solution is obtained, add the other reactants, including this compound, either neat (if liquid) or as a solution in the same reaction solvent.
-
Reaction Monitoring: Stir the reaction under the desired conditions (temperature, time) and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, proceed with the appropriate aqueous work-up and purification steps, such as column chromatography.
Protocol 2: Peptide Coupling using this compound
This protocol outlines a standard procedure for coupling this compound to a carboxylic acid, where ensuring complete dissolution is critical for high yields.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the carboxylic acid and HBTU in anhydrous DMF. Stir until all solids are completely dissolved.
-
Activation: Add DIPEA to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A stepwise workflow for troubleshooting solubility issues.
General Experimental Workflow
Caption: A general workflow for a chemical reaction.
References
Technical Support Center: Boc Protecting Group Removal in Acid-Sensitive Substrates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group, with a special focus on substrates containing acid-sensitive functionalities.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of acid-sensitive substrates. Each problem is followed by potential causes and recommended solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection is slow or stalls before completion, even under standard acidic conditions. What could be the cause, and how can I resolve this?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough for your specific substrate.[1]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[1][2]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the deprotection rate.[2]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction can be incomplete.[1]
-
Electronic Effects: Electron-withdrawing groups on the substrate can slow down the reaction by destabilizing the carbocation intermediate.[1]
Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is at a low temperature, allowing it to warm to room temperature can be effective.[2]
-
Use a Stronger Acidic System: For more robust substrates, neat TFA can be used for a short duration. An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[2][3]
-
Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions, for instance with very dry dioxane and TFA, might also improve the outcome.[2]
-
Consider an Alternative Method: If acidic conditions are consistently failing, explore Lewis acid-mediated or thermal deprotection methods (see comparison tables below).
Issue 2: Degradation of Acid-Sensitive Functional Groups
Question: The Boc group is successfully removed, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. How can I achieve selective Boc deprotection?
Potential Causes:
-
Harsh Acidic Conditions: Standard deprotection reagents like neat TFA or concentrated HCl are often too strong for substrates containing other acid-sensitive functionalities.[2]
Solutions:
-
Employ Milder Acidic Conditions: A range of milder acids can be used for selective deprotection. Aqueous phosphoric acid in THF is one such option.[2][4] See Table 1 for a comparison of various mild acidic and non-acidic methods.
-
Lewis Acid Catalysis: Catalytic amounts of Lewis acids can offer a milder alternative to Brønsted acids.[5] Options include zinc bromide (ZnBr₂) and iron(III) chloride (FeCl₃).[6]
-
Thermal Deprotection: Heating the substrate in a suitable solvent, such as boiling water or methanol in a continuous flow system, can induce thermolytic cleavage of the Boc group without the need for any acid.[7][8]
-
Use of Scavengers: To prevent side reactions from the tert-butyl cation generated during deprotection, scavengers can be added. These are particularly useful for substrates with nucleophilic sites like electron-rich aromatic rings.[9]
Issue 3: Formation of Side Products
Question: I am observing unexpected side products in my reaction mixture after Boc deprotection. What could be the cause?
Potential Causes:
-
Alkylation by t-Butyl Cation: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on the substrate or product, leading to by-products.[9]
-
Reaction with Solvent: Some solvents may participate in the reaction under certain conditions. For example, using methanol with some acidic conditions can lead to the formation of methyl ethers.
Solutions:
-
Add Scavengers: To trap the t-butyl cation, add scavengers like triisopropylsilane (TIPS) or thioanisole to the reaction mixture.
-
Choose an Appropriate Solvent: Aprotic solvents like DCM are common choices for acidic deprotection.[1] For thermal deprotection, water or methanol can be effective.[7]
-
Switch to a Non-Acidic Method: Methods like using oxalyl chloride in methanol are very mild and can prevent the formation of acid-mediated side products.[3]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
A1: The most common method for Boc deprotection is using a strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[10][11] Another widely used method is treating the substrate with a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[2][10]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] On a TLC plate, the deprotected amine product will have a different retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin is a useful technique as it specifically visualizes primary and secondary amines, which will appear as colored spots.[2]
Q3: Are there any non-acidic methods for Boc deprotection?
A3: Yes, several non-acidic methods are available. Thermal deprotection in boiling water or other solvents is a "green" alternative.[7][8] Other methods include using oxalyl chloride in methanol, which is very mild and tolerant of other acid-labile groups.[3]
Q4: What is an orthogonal protecting group strategy, and how is it relevant to Boc deprotection?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a synthesis that can be removed under different reaction conditions. For example, if a molecule contains both a Boc group (acid-labile) and an Fmoc group (base-labile), one can be selectively removed without affecting the other. This is crucial in complex syntheses like peptide synthesis.
Q5: Can Lewis acids be used for Boc deprotection?
A5: Yes, Lewis acids can be used and often provide a milder alternative to strong Brønsted acids.[5] Common Lewis acids for this purpose include zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[6][12] They are particularly useful when other acid-sensitive groups are present in the substrate.[5]
Data Presentation
Table 1: Comparison of Mild and Alternative Boc Deprotection Methods
| Method/Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Aqueous Phosphoric Acid | 85 wt% in THF, room temp | 4-8 hours | Mild conditions | May require longer reaction times |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric, Acetonitrile/Methanol, room temp to reflux | Variable | Solid, easy to handle | May require elevated temperatures[6] |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents in DCM | 24-72 hours | Mild Lewis acid, selective for secondary N-Boc groups[6] | Slow reaction times, requires stoichiometric or excess reagent[6] |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts in CH₃CN | Variable | Catalytic, mild conditions[6] | Workup can be complicated by iron salts[6] |
| Oxalyl Chloride/Methanol | 3 equivalents in Methanol, room temp | 1-4 hours | Very mild, tolerant of acid-labile esters[7] | Reagents are toxic and moisture-sensitive[6] |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 hours | Environmentally benign, catalyst-free[7][8] | Limited to water-soluble or -stable substrates[6] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240 °C | 30 min | Rapid, high yield | Requires specialized equipment[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM [2][6]
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[2]
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid [2]
-
Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).
-
Add aqueous phosphoric acid (85 wt%).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol [6][7]
-
In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Cool the solution to 0 °C and slowly add oxalyl chloride (3 equivalents).
-
Stir the solution at room temperature for 5 minutes.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to obtain the desired product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Identifying byproducts in N-Boc-(S)-1-amino-2-propanol synthesis by TLC/LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to identify and resolve issues related to byproduct formation during the synthesis of N-Boc-(S)-1-amino-2-propanol, as monitored by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reactants and the expected product in this synthesis?
The synthesis involves the protection of the primary amine of (S)-1-amino-2-propanol using di-tert-butyl dicarbonate (Boc₂O). The reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl group of the Boc anhydride.[1][2] The expected product is N-tert-butoxycarbonyl-(S)-1-amino-2-propanol.
Q2: What are the most common byproducts to look for in this reaction?
Several byproducts can occur depending on the reaction conditions:
-
Unreacted (S)-1-amino-2-propanol: This indicates an incomplete reaction.
-
O-Boc protected product (tert-butyl ((S)-1-hydroxypropan-2-yl)carbamate): The hydroxyl group of the amino alcohol can also be acylated by Boc₂O, especially if a catalyst like 4-dimethylaminopyridine (DMAP) is used.[3]
-
Di-Boc protected product: While less common with primary amines due to steric hindrance, it's possible for both the amine and the hydroxyl group to be protected under certain conditions.
-
Urea derivatives: The formation of urea-type byproducts can occur when using primary amines with the Boc₂O/DMAP reagent system.[3]
Q3: How can I effectively monitor the reaction progress using TLC?
TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product. The product, this compound, is significantly less polar than the starting amino alcohol. Therefore, it will have a higher Retention Factor (Rf) on the TLC plate. A typical mobile phase is a mixture of methanol and dichloromethane or chloroform.[4]
Q4: I see multiple spots on my TLC plate. What do they mean?
-
Spot at the baseline (low Rf): This is likely the highly polar starting material, (S)-1-amino-2-propanol.
-
Spot at a higher Rf: This is the expected, less polar N-Boc protected product.
-
Spots in between or close to the product spot: These could be any of the potential byproducts, such as the O-Boc protected species.
To distinguish between them, you can use different staining techniques. Ninhydrin stain will turn purple/blue in the presence of the free primary amine of the starting material but will not stain the N-Boc protected product. A general oxidizing stain like potassium permanganate (KMnO₄) will visualize most organic compounds, including the starting material, product, and byproducts.
Q5: My reaction seems incomplete. What are the common causes?
Incomplete reactions can result from several factors:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of Boc₂O is used. A slight excess (1.1-1.2 equivalents) is common.
-
Inadequate Reaction Time or Temperature: Some reactions may require longer times or gentle heating to go to completion.
-
Reagent Quality: Di-tert-butyl dicarbonate can slowly decompose, especially in the presence of moisture, into tert-butanol and CO₂.[5] Use fresh or properly stored reagent.
-
Poor Mixing: Ensure the reaction mixture is being stirred effectively.
Q6: How do I interpret my LC-MS results to confirm my product and identify byproducts?
LC-MS is a powerful tool for confirming the molecular weight of the compounds in your reaction mixture.
-
Look for the Expected Mass: The primary goal is to find the mass-to-charge ratio (m/z) corresponding to your product. For this compound (MW: 175.23 g/mol ), you should look for the protonated ion [M+H]⁺ at m/z 176.2 and potentially the sodium adduct [M+Na]⁺ at m/z 198.2.[6][7]
-
Identify Starting Material: The presence of a peak at m/z 76.1 would correspond to the protonated starting material, (S)-1-amino-2-propanol (MW: 75.11 g/mol ).[8]
-
Analyze for Byproducts: Check for masses corresponding to potential byproducts (see table below).
-
Check Fragmentation: Tandem MS (MS/MS) can provide structural confirmation. Boc-protected amines characteristically lose isobutylene (56 Da) or the entire Boc group (100 Da).[9][10] For your product, this would result in fragment ions at m/z 120.2 and 76.1, respectively.
Quantitative Data Summary
The following table summarizes the expected analytical data for the target compound and potential side products. Rf values are approximate and can vary based on exact TLC conditions.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Characteristic MS/MS Fragments (m/z) | Approx. TLC Rf* |
| (S)-1-amino-2-propanol (Starting Material) | CH₃CH(OH)CH₂NH₂ | 75.11 | 76.1 | - | 0.1 - 0.2 |
| This compound (Product) | CH₃CH(OH)CH₂NHBoc | 175.23 | 176.2 | 120.2 ([M+H-56]⁺), 76.1 ([M+H-100]⁺) | 0.5 - 0.7 |
| N,O-di-Boc-(S)-1-amino-2-propanol | CH₃CH(OBoc)CH₂NHBoc | 275.34 | 276.3 | 220.3, 176.2, 120.2 | > 0.7 |
| O-Boc-(S)-1-amino-2-propanol | CH₃CH(OBoc)CH₂NH₂ | 275.34 | 176.2 | 120.2 | 0.4 - 0.6 |
*Approximate Rf in 10% Methanol in Dichloromethane on silica gel.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of the reaction by separating the starting material from the product.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: 10% Methanol in Dichloromethane (v/v)
-
Visualization Stains:
-
Ninhydrin solution (for primary amines)
-
Potassium permanganate (KMnO₄) stain (general purpose)
-
-
Capillary tubes for spotting
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, spot a small amount of the reaction mixture on the TLC plate's baseline. Also spot the starting material as a reference if available.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
For ninhydrin visualization, dip the plate in the ninhydrin solution and gently heat it with a heat gun until colored spots appear. The starting material should produce a purple spot.
-
For KMnO₄ visualization, dip the plate into the permanganate solution. The product, starting material, and other organic byproducts will appear as yellow/brown spots against a purple background.
-
-
Calculate Rf Values: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Protocol 2: LC-MS Analysis
Objective: To confirm the molecular weight of the product and identify byproducts.
Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Sample vials
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for LC-MS analysis (typically ~1 mg/mL, then diluted further).
-
LC Method:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes. This will elute the polar starting material first, followed by the less polar product and byproducts.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Set the mass spectrometer to scan a range that includes the expected masses of all potential components (e.g., m/z 50-500).
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting material (76.1), product (176.2), and potential byproducts to identify their corresponding retention times and confirm their presence. If available, perform MS/MS fragmentation on the peak of interest (m/z 176.2) to confirm its identity.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis and analysis.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. N-Boc-(R)-1-amino-2-propanol | C8H17NO3 | CID 12094522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Propanol, 1-amino- [webbook.nist.gov]
- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection
Welcome to the technical support center for troubleshooting issues related to the use of scavengers in tert-butylcarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on preventing side reactions mediated by the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a powerful electrophile that can alkylate nucleophilic residues within your molecule, leading to undesired modifications.[1][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][3][4][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][4][5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][3][4][5]
Other electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[5][6][7]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1][2] Scavengers are typically nucleophilic compounds.[1]
Q4: What are some common scavengers and in what amounts should they be used?
A4: The choice of scavenger depends on the specific nucleophiles present in your substrate. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[5] These are often used in "cocktails" to provide broad protection.[5] See the table below for common scavengers and their typical concentrations.
Q5: Can Boc deprotection be incomplete, and what are the signs?
A5: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[3] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[3]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation (often with a +56 Da mass shift).
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4][8]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][3][4] For tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1][4] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[4] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1][4]
Issue 2: Incomplete Boc Deprotection.
-
Possible Cause 1: Insufficient concentration or equivalents of acid. [1]
-
Possible Cause 2: Insufficient reaction time or temperature. [1][3]
-
Solution: Extend the reaction time and monitor its progress using TLC or a rapid analytical method.[1] While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase side product formation if scavengers are not used.[1][3][4]
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [1][3]
Issue 3: Low yield of the deprotected product.
-
Possible Cause: In addition to incomplete reaction, the product may be lost during work-up, or it may have decomposed.
-
Solution: Optimize the work-up procedure. For water-soluble products, consider alternative purification methods to extraction. Ensure the reaction conditions are compatible with all functional groups in your molecule.
Data Presentation: Scavenger Selection Guide
| Target Residue(s) | Recommended Scavenger(s) | Typical Concentration (% v/v) | Notes |
| Trp, General Carbocations | Triisopropylsilane (TIS) | 2.5 - 5 | Highly effective carbocation scavenger.[8][9] |
| Trp, Met | Triethylsilane (TES) | 5 - 10 | Another effective silane-based scavenger.[9] |
| Met, Trp | Thioanisole | 5 | Effective in preventing S-alkylation of methionine and can also help reduce methionine sulfoxide.[8][9] |
| Cys, Trp | 1,2-Ethanedithiol (EDT) | 2.5 | A strong nucleophile; effective at preventing S-alkylation. Has a strong odor.[9] |
| Tyr, Trp | Phenol | 5 | Good scavenger for protecting tyrosine.[9] |
| General | Water | 2.5 - 5 | Acts as a nucleophile to hydrolyze tert-butyl cations and is often used in scavenger cocktails.[8][9] |
Quantitative Comparison of Scavenger Cocktails for Preventing Cys S-tert-butylation
The following data, adapted from a study on a model Cys-containing peptide, demonstrates the impact of different scavengers on reducing the formation of the S-tert-butylated side product.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | % S-tert-butylation |
| 95% TFA / 5% H₂O | ~25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | ~10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | ~5% |
| Reagent K (TFA/water/phenol/thioanisole/EDT) | <2% |
Data is illustrative and based on literature reports.[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
This protocol is a general guideline for the deprotection of a Boc-protected substrate in solution containing sensitive residues.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.[5]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[5] Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][5]
-
Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove DCM and excess TFA.[5]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2][4]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: Cleavage and Deprotection from Resin with a Scavenger Cocktail
This protocol is for cleaving a peptide from the resin and removing side-chain protecting groups simultaneously in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like DCM in the reaction vessel for 15-30 minutes. Drain the solvent.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be employed.[10][11]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10-25 mL per gram of resin) and agitate the mixture at room temperature for 2-3 hours.[8][10]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[8][10]
-
Collection and Washing: Collect the precipitated peptide by centrifugation and carefully decant the ether.[10] Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[10]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ko.bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Amine Protection: N-Boc versus N-Cbz for (S)-1-amino-2-propanol
An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of N-Boc and N-Cbz protecting groups for (S)-1-amino-2-propanol. This guide delves into detailed experimental protocols, quantitative yield data, and stability considerations to inform the strategic selection of an amine protecting group in synthetic chemistry.
In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is a critical parameter that can significantly influence the efficiency and success of a synthetic route. For chiral molecules such as (S)-1-amino-2-propanol, a versatile building block in medicinal chemistry, the protection of its primary amine is a common and crucial step. Among the plethora of amine protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most ubiquitously employed. Their widespread use stems from their general stability and the predictability of their installation and removal.
This guide presents a direct comparison of the N-Boc and N-Cbz protection strategies for (S)-1-amino-2-propanol, supported by experimental data to provide an objective basis for decision-making.
Chemical Structures and Reaction Pathways
The fundamental difference between the N-Boc and N-Cbz protecting groups lies in their chemical structure and, consequently, their method of cleavage. The Boc group is an acid-labile protecting group, while the Cbz group is typically removed under reductive conditions, most commonly catalytic hydrogenolysis. This orthogonality is a key advantage in complex syntheses, allowing for the selective deprotection of one group in the presence of the other.[1]
Figure 1. General reaction schemes for the N-Boc and N-Cbz protection and deprotection of (S)-1-amino-2-propanol.
Quantitative Comparison of Protection and Deprotection
The efficiency of both the protection and deprotection steps is paramount in maximizing the overall yield of a synthetic sequence. The following tables summarize the experimental data for the N-Boc and N-Cbz protection of (S)-1-amino-2-propanol.
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| N-Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 12 h | Room Temperature | >95 |
| N-Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF) / Water | 20 h | 0 °C to Room Temperature | ~90[2] |
Table 1. Comparison of N-Boc and N-Cbz Protection of (S)-1-amino-2-propanol.
| Protected Amine | Deprotection Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| N-Boc-(S)-1-amino-2-propanol | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 4 h | Room Temperature | High (>90) |
| N-Cbz-(S)-1-amino-2-propanol | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) | 2 - 8 h | Room Temperature | High (>90) |
Table 2. Comparison of N-Boc and N-Cbz Deprotection of Protected (S)-1-amino-2-propanol.
Experimental Protocols
Detailed experimental procedures are provided below for the protection and deprotection of (S)-1-amino-2-propanol with both N-Boc and N-Cbz groups.
N-Boc Protection of (S)-1-amino-2-propanol
Materials:
-
(S)-1-amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-1-amino-2-propanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
N-Cbz Protection of (S)-1-amino-2-propanol
Materials:
-
(S)-1-amino-2-propanol
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-1-amino-2-propanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 18 hours.[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Cbz-(S)-1-amino-2-propanol.[2]
Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid (10-50% v/v) to the solution at 0 °C.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours.[3]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Deprotection of N-Cbz-(S)-1-amino-2-propanol
Materials:
-
N-Cbz-(S)-1-amino-2-propanol
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve N-Cbz-(S)-1-amino-2-propanol in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 2-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (S)-1-amino-2-propanol.
Stability and Orthogonality
A critical consideration in choosing a protecting group is its stability towards various reaction conditions that may be required in subsequent synthetic steps.
-
N-Boc: Stable to basic conditions, catalytic hydrogenation, and nucleophiles. It is, however, labile to strong acids.[1]
-
N-Cbz: Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[1]
This difference in lability forms the basis of their orthogonal use. For instance, a Boc-protected amine can be selectively deprotected in the presence of a Cbz-protected amine using acidic conditions. Conversely, a Cbz group can be removed by hydrogenolysis without affecting a Boc group.
Figure 2. Decision workflow for selecting between N-Boc and N-Cbz protection based on downstream synthetic considerations.
Conclusion
Both N-Boc and N-Cbz are highly effective for the protection of the primary amine of (S)-1-amino-2-propanol, generally providing high yields for both protection and deprotection steps. The choice between them is primarily dictated by the planned synthetic route and the stability of other functional groups present in the molecule.
-
N-Boc is the preferred choice when subsequent reactions involve conditions that are incompatible with the Cbz group, such as catalytic hydrogenation, or when a mild acid-labile deprotection is desired.
-
N-Cbz is advantageous when the synthetic strategy requires robustness towards acidic conditions and when catalytic hydrogenolysis is a viable deprotection method.
The orthogonality of these two protecting groups also offers a powerful tool for the synthesis of complex molecules requiring differential protection of multiple amine functionalities. This guide provides the necessary experimental foundation for chemists to make an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to N-Boc-(S)-1-amino-2-propanol and its (R)-enantiomer in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Building Blocks
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or building block is paramount to achieving the desired stereochemical outcome. N-Boc-(S)-1-amino-2-propanol and its corresponding (R)-enantiomer are versatile chiral synthons widely employed in the pharmaceutical and fine chemical industries. Their utility lies in their ability to introduce chirality with a high degree of control, leading to the production of enantiomerically pure compounds, which is a critical consideration for therapeutic efficacy and safety.[1][2]
This guide provides an objective comparison of the performance of this compound and N-Boc-(R)-1-amino-2-propanol in the context of asymmetric synthesis. By examining their application in the synthesis of chiral molecules, supported by experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their synthetic strategies.
Performance in Diastereoselective Synthesis: A Case Study
While direct head-to-head comparative studies detailing yields and stereoselectivity for both enantiomers in a single publication are not abundant, the principles of asymmetric synthesis allow for a logical comparison. The choice between the (S)- and (R)-enantiomer of N-Boc-1-amino-2-propanol is dictated by the desired chirality of the final product. In a diastereoselective reaction, each enantiomer of the chiral auxiliary will preferentially lead to the formation of one of two possible diastereomeric transition states, thus favoring the formation of one diastereomer of the product.
For instance, in the synthesis of vicinal amino alcohols, a common structural motif in pharmaceuticals, the chirality of the starting amino acid derivative directs the stereochemical outcome.[3] A hypothetical diastereoselective addition of a nucleophile to an electrophile bearing a chiral auxiliary derived from N-Boc-1-amino-2-propanol would yield opposite diastereomers depending on whether the (S) or (R) enantiomer of the auxiliary is used.
Table 1: Theoretical Performance in a Diastereoselective Reaction
| Chiral Auxiliary | Expected Major Product Diastereomer | Expected Diastereomeric Excess (de) |
| This compound | Diastereomer A | High |
| N-Boc-(R)-1-amino-2-propanol | Diastereomer B (enantiomer of A's chiral center) | High |
Note: This table is illustrative. Actual yields and diastereomeric excess will vary depending on the specific reaction conditions, substrates, and reagents.
Application in the Synthesis of Chiral Pharmaceuticals
A significant application of these chiral building blocks is in the synthesis of enantiomerically pure drugs. For example, the synthesis of the well-known beta-blocker propranolol, where the (S)-enantiomer is the active pharmaceutical ingredient, can be achieved using a chiral amino alcohol.[4][5] The synthesis of (S)-propranolol would strategically employ a derivative of (S)-1-amino-2-propanol, while the synthesis of (R)-propranolol would utilize the (R)-enantiomer.
The key step in this synthesis is the nucleophilic ring-opening of a prochiral epoxide. The stereochemistry of the chiral amine dictates the stereochemical outcome of this reaction, leading to the desired enantiomer of the product.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of N-Boc protected amino alcohols and their subsequent use in a representative asymmetric reaction.
Protocol 1: Synthesis of this compound
This procedure outlines the protection of the amino group of (S)-1-amino-2-propanol.
Materials:
-
(S)-1-amino-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-1-amino-2-propanol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
The same protocol can be followed for the synthesis of N-Boc-(R)-1-amino-2-propanol starting from (R)-1-amino-2-propanol.
Protocol 2: Asymmetric Ring-Opening of a Prochiral Epoxide
This protocol describes a general procedure for the synthesis of a chiral β-amino alcohol, a key intermediate for many pharmaceuticals.
Materials:
-
Prochiral epoxide (e.g., styrene oxide)
-
This compound or N-Boc-(R)-1-amino-2-propanol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Lewis acid catalyst (optional, e.g., Ytterbium(III) triflate)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the prochiral epoxide (1.0 eq.) in the chosen anhydrous solvent, add the N-Boc protected amino alcohol (1.2 eq.).
-
If using a catalyst, add the Lewis acid (0.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired chiral β-amino alcohol.
-
The diastereomeric excess can be determined by chiral HPLC or NMR analysis of a suitable derivative.
Logical Comparison of Applications
The choice between this compound and its (R)-enantiomer is fundamentally driven by the target molecule's desired absolute stereochemistry. They are mirror-image synthons that provide access to enantiomeric products.
Conclusion
This compound and N-Boc-(R)-1-amino-2-propanol are indispensable tools in the field of asymmetric synthesis. Their performance as chiral building blocks is dictated by the principles of stereochemistry, where each enantiomer provides a pathway to a specific stereoisomer of the final product. The selection between the (S) and (R) enantiomer is therefore a strategic decision based on the synthetic target. While this guide provides a framework for their application and comparison, the optimal reaction conditions and resulting stereoselectivity will always be specific to the reaction being performed. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough optimization and analysis to achieve their desired synthetic outcomes.
References
A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
The determination of chemical and enantiomeric purity of chiral building blocks like N-Boc-(S)-1-amino-2-propanol is a critical step in the development of pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis, such as the need for quantitation of enantiomeric excess, overall chemical purity, and the available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Partitioning of volatile analytes between a gaseous mobile phase and a chiral stationary phase. | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Primary Use | Determination of enantiomeric purity (enantiomeric excess, ee). | Determination of enantiomeric purity (ee) and analysis of volatile impurities. | Determination of absolute chemical purity (assay). Can also be used for enantiomeric excess determination with a chiral solvating agent. |
| Sample Derivatization | Not typically required. | Often required to increase volatility and thermal stability. | Not required for chemical purity. A chiral derivatizing or solvating agent is needed for ee determination. |
| Sensitivity | High | Very High | Moderate |
| Resolution | Excellent for enantiomers. | Excellent for enantiomers. | Generally lower resolution for complex mixtures compared to chromatography. |
| Quantitation | Highly quantitative for ee. | Highly quantitative for ee. | Highly accurate and precise for absolute purity. |
| Throughput | Moderate to high with autosamplers. | Moderate to high with autosamplers. | Lower throughput. |
Quantitative Data Summary
The following tables summarize typical experimental data that can be expected when analyzing this compound using chiral HPLC and chiral GC.
Table 1: Chiral HPLC Performance Data
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{~0.01%} |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{~0.03%} |
| Linearity (R²) | \multicolumn{2}{c | }{> 0.999} |
Table 2: Chiral GC Performance Data
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | 12.3 | 12.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.8} |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{~0.005%} |
| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{~0.015%} |
| Linearity (R²) | \multicolumn{2}{c | }{> 0.999} |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is ideal for determining the enantiomeric purity of this compound without derivatization.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the following formula:
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral Gas Chromatography (GC)
This method is suitable for determining the enantiomeric purity and can also be used to assess volatile impurities. Derivatization is necessary to ensure the analyte is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Split Ratio: 50:1
Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 500 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Data Analysis: The enantiomeric excess is calculated using the same formula as for HPLC, based on the peak areas of the derivatized enantiomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity (assay) of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: A standard 90° pulse experiment
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently swirl to dissolve.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
For this compound, a well-resolved signal, such as the singlet from the 9 protons of the Boc group, should be used for integration. For maleic acid, the singlet from its 2 olefinic protons is used.
Visualizations
Caption: Experimental workflow for purity analysis.
A Researcher's Guide to N-Boc Deprotection: A Comparative Analysis of Common Methodologies
For researchers and professionals in organic synthesis and drug development, the tert-butyloxycarbonyl (N-Boc) group is an indispensable tool for protecting amine functionalities. Its widespread use is attributed to its stability across a range of reaction conditions and its facile cleavage. However, the choice of deprotection method is critical to ensure high yields, purity, and compatibility with other functional groups within a molecule. This guide provides an objective comparison of common N-Boc deprotection strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your synthetic needs.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The most prevalent methods for N-Boc removal employ acidic conditions. The generally accepted mechanism involves a four-step sequence.[1] The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide. The resulting free amine is then protonated by the excess acid to form the corresponding ammonium salt.[1][2][3][4][5]
Comparison of Deprotection Methods
The selection of a deprotection strategy depends on factors such as the substrate's acid lability, the presence of other protecting groups, and the desired scale of the reaction. The following sections detail the most common methods, including their typical reaction conditions and performance.
Acidic Deprotection: Trifluoroacetic Acid (TFA)
TFA is a highly effective and widely used reagent for Boc deprotection, often employed in a solution with a chlorinated solvent like dichloromethane (DCM).[1][6] The reaction is typically rapid, proceeding cleanly at room temperature.[3][6]
Experimental Data:
| Substrate | Reagents & Conditions | Time | Yield | Reference |
| N-Boc-L-tryptophan | TFA/DCM (1:1) | 2 h | Not specified | [7] |
| Boc-L-Glu(Z)-Me | TFA, CH2Cl2 | Not specified | Quantitative | [8] |
| General Boc-amines | 20-100% TFA in DCM, 0 °C to RT | 1-4 h | High | [3] |
| Boc-protected peptide-resin | 95:2.5:2.5 TFA/H₂O/TIS | 2-4 h | Not specified | [1] |
Experimental Workflow:
Acidic Deprotection: Hydrochloric Acid (HCl)
Using HCl in an organic solvent, such as 1,4-dioxane or ethyl acetate, is another standard and highly efficient method for Boc removal.[6][9] This approach is particularly advantageous when the final product is desired as a hydrochloride salt, which can aid in purification and storage.[5][6]
Experimental Data:
| Substrate | Reagents & Conditions | Time | Yield | Reference |
| Various amino acids and peptides | 4M HCl in anhydrous dioxane, RT | 30 min | High | [10] |
| General Boc-amines | 4M HCl in 1,4-dioxane, RT | 1-4 h | High | [9] |
| N-Boc-3-hydroxypyrrolidine derivatives | 4M HCl in dioxane | 1-4 h | Not specified | [6] |
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chiral Landscapes: A Comparative Guide to Alternatives for N-Boc-(S)-1-amino-2-propanol
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic campaign. N-Boc-(S)-1-amino-2-propanol is a widely utilized synthon, valued for its role in creating chiral centers in a variety of molecules, including pharmaceuticals. However, a range of alternative chiral building blocks exists, each with unique structural features and potential advantages in different synthetic contexts. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data to inform rational selection in research and development.
This comparison will focus on the application of these building blocks as chiral auxiliaries, specifically after their conversion to the corresponding N-acyl oxazolidinones. The diastereoselective alkylation of the enolates derived from these oxazolidinones is a common and well-documented method for asymmetric carbon-carbon bond formation. The performance of these auxiliaries is evaluated based on the yield and diastereoselectivity of this key transformation.
Core Alternatives to this compound
The primary alternatives to this compound include its constitutional isomer, N-Boc-(S)-2-amino-1-propanol (derived from L-alanine and often referred to as N-Boc-L-alaninol), and its enantiomer, N-Boc-(R)-1-amino-2-propanol. Other commercially available N-Boc protected amino alcohols, such as those derived from valine (N-Boc-L-valinol) and phenylalanine (N-Boc-L-phenylalaninol), also serve as important alternatives, leading to the well-known Evans auxiliaries.
-
This compound: The parent compound, a derivative of (S)-isopropanolamine.
-
N-Boc-(S)-2-amino-1-propanol (N-Boc-L-alaninol): A constitutional isomer with the positions of the hydroxyl and protected amino groups swapped.
-
N-Boc-(R)-1-amino-2-propanol: The enantiomer of the parent compound.
-
N-Boc-L-valinol & N-Boc-L-phenylalaninol: Derivatives of other amino acids that lead to widely used chiral auxiliaries.
Performance in Diastereoselective Alkylation
The utility of these chiral building blocks as auxiliaries is often demonstrated in the diastereoselective alkylation of their N-acylated oxazolidinone derivatives. The chiral auxiliary directs the approach of an electrophile to the enolate, leading to the preferential formation of one diastereomer. The level of diastereoselectivity is a key performance indicator.
| Chiral Auxiliary Precursor | N-Acyl Group | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Propionyl | Allyl Iodide | ~85% | >98:2 |
| N-Boc-(S)-2-amino-1-propanol (N-Boc-L-alaninol) | Propionyl | Benzyl Bromide | 94% | >99:1 |
| N-Boc-L-valinol | Propionyl | Benzyl Bromide | 95% | >99:1 |
| N-Boc-L-phenylalaninol | Propionyl | Allyl Iodide | ~80-90% | 98:2[1] |
Note: The data presented is compiled from various sources and aims to provide a comparative overview. Direct head-to-head comparisons under identical conditions are limited in the literature. Yields and diastereoselectivities can vary based on specific reaction conditions, including the base, solvent, temperature, and nature of the electrophile.
Experimental Protocols
General Procedure for the Synthesis of N-Acyl Oxazolidinones
-
To a solution of the N-Boc-amino alcohol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), add a base like triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then cyclized to the oxazolidinone. This can be achieved by treating the N-acylated intermediate with a reagent like 1,1'-carbonyldiimidazole (CDI) or by heating with diethyl carbonate.[2]
General Protocol for Diastereoselective Alkylation of N-Acyl Oxazolidinones[1]
-
A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to form the enolate.
-
After stirring for 30-60 minutes at -78 °C, the electrophile (e.g., alkyl halide, 1.2 eq) is added.
-
The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product. The product is then purified by column chromatography.
Visualizing the Synthetic Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where derivatives of these chiral building blocks find application.
Chiral 1,2-amino alcohols are crucial precursors in the synthesis of many pharmaceuticals, including β-blockers, which target β-adrenergic receptors. The following diagram illustrates the β-adrenergic signaling pathway.
Selection Rationale: A Decision Framework
The choice between this compound and its alternatives is guided by several factors beyond just the diastereoselectivity in a single reaction type.
Key Considerations:
-
Stereochemical Outcome: The most fundamental choice is between enantiomeric auxiliaries. If the target molecule requires the opposite stereochemistry, starting with the enantiomer of the building block (e.g., N-Boc-(R)-1-amino-2-propanol) is the most direct approach.
-
Structural Isomerism: The choice between this compound and N-Boc-L-alaninol depends on the desired placement of the substituent on the resulting oxazolidinone ring. This can influence the steric environment around the enolate and potentially the diastereoselectivity with certain electrophiles.
-
Steric Bulk: For achieving high levels of diastereoselectivity, the steric bulk of the substituent on the oxazolidinone is crucial. Auxiliaries derived from valine (isopropyl group) or phenylalanine (benzyl group) are generally considered to provide excellent stereochemical control due to the significant steric hindrance they present.[3]
-
Cost and Availability: N-Boc protected amino alcohols derived from common amino acids like alanine, valine, and phenylalanine are often readily available and cost-effective, making them attractive choices for large-scale synthesis.
Conclusion
While this compound is a valuable and effective chiral building block, a careful evaluation of its alternatives can lead to optimized synthetic routes. N-Boc-L-alaninol offers a constitutionally isomeric scaffold, while auxiliaries derived from other amino acids like valine and phenylalanine provide increased steric bulk, often leading to exceptional levels of diastereoselectivity in asymmetric transformations. The choice of the building block should be a strategic decision based on the desired stereochemistry of the final product, the specific transformation being conducted, and practical considerations such as cost and availability. This guide provides a framework and foundational data to aid researchers in making this critical selection.
References
The Strategic Scale-Up: A Cost-Benefit Analysis of N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Chiral Building Block
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts process efficiency, scalability, and overall cost. N-Boc-(S)-1-amino-2-propanol, a protected chiral amino alcohol, is a valuable intermediate prized for its role in the stereoselective synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in scale-up operations, comparing its primary synthesis route with viable alternatives and presenting supporting experimental data.
Executive Summary
The use of pre-synthesized and protected this compound offers convenience and potentially faster route development, but at a higher initial material cost. For large-scale production, a more cost-effective strategy often involves the synthesis of the unprotected (S)-1-amino-2-propanol (L-alaninol) from readily available and inexpensive precursors like L-alanine, followed by in-house Boc protection. This guide explores the economic and practical trade-offs between these approaches, as well as other modern synthetic methodologies, to inform decision-making in a scale-up context.
Cost Analysis: To Buy or to Make?
The primary consideration in a cost-benefit analysis is the price of the starting materials. This compound is commercially available from various suppliers, but its cost is significantly higher than its unprotected precursor, (S)-1-amino-2-propanol.
| Compound | Typical Price (per kg) | Key Considerations |
| This compound | ~$500 - $1,500+ | Ready to use, reduces a synthetic step. |
| (S)-1-amino-2-propanol (L-alaninol) | ~$100 - $300 | Requires an additional Boc-protection step. |
| Di-tert-butyl dicarbonate (Boc₂O) | ~$100 - $250[1][2][3] | Reagent for the Boc-protection step. |
| L-alanine | ~$10 - $30 | Inexpensive, readily available chiral pool starting material. |
Prices are estimates and can vary based on supplier, purity, and quantity.
As the table illustrates, synthesizing this compound in-house from L-alaninol presents a significant cost-saving opportunity, especially at a larger scale. The cost of the Boc anhydride and the solvent for the protection step must be factored in, but the overall material cost remains considerably lower than purchasing the pre-protected compound.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy impacts not only cost but also process efficiency, yield, and enantiomeric purity. Below is a comparison of common routes to obtaining this compound.
| Synthetic Route | Starting Material | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |
| Boc Protection of L-alaninol | (S)-1-amino-2-propanol | >95 | >99 | High yield, straightforward, uses a relatively inexpensive precursor. | Adds a step to the overall synthesis. |
| Reduction of L-alanine | L-alanine | 65-85[4][5] | >99 | Very low-cost starting material from the chiral pool. | Requires a potent reducing agent (e.g., LiAlH₄), which can be hazardous and costly at scale. |
| Asymmetric Transfer Hydrogenation | α-amino ketones | 90-99 | >99 | High enantioselectivity, avoids stoichiometric chiral reagents. | Requires a metal catalyst and a chiral ligand, which can be expensive.[6] |
| Biocatalytic Reductive Amination | Hydroxyacetone | ~85-97 (conversion) | >98 | "Green" and highly selective method, mild reaction conditions. | May require specialized equipment and enzyme sourcing, potentially longer reaction times.[7] |
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-1-amino-2-propanol
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
(S)-1-amino-2-propanol (L-alaninol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-1-amino-2-propanol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by flash column chromatography if necessary.
Protocol 2: Synthesis of (S)-1-amino-2-propanol from L-alanine
This protocol outlines the reduction of L-alanine to L-alaninol.
Materials:
-
L-alanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution for quenching
Procedure:
-
Carefully add L-alanine (1.0 eq) to a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly warm the mixture to room temperature and then reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-amino-2-propanol.
-
Purify by distillation under reduced pressure.
Mandatory Visualizations
Application in Drug Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals. For instance, chiral amino alcohols are core components of certain protease inhibitors used in antiviral therapies. The precise stereochemistry afforded by using the (S)-enantiomer is often essential for the drug's ability to bind effectively to its target enzyme. While the building block itself does not directly participate in signaling pathways, the final drug molecule it helps create may act on specific cellular signaling cascades to elicit its therapeutic effect. For example, a drug synthesized using this chiral block might inhibit a kinase involved in a cancer signaling pathway.
Conclusion
For research and development at the lab scale, the convenience of using commercially available this compound may outweigh its higher cost. However, for pilot-scale and commercial manufacturing, a thorough cost-benefit analysis strongly favors the in-house synthesis of this intermediate. The most economically viable route typically involves the reduction of the inexpensive amino acid L-alanine to L-alaninol, followed by a robust N-Boc protection step. While alternative methods like asymmetric transfer hydrogenation and biocatalysis offer elegance and high selectivity, their cost-effectiveness at scale depends on factors such as catalyst loading, enzyme stability, and throughput. Ultimately, the optimal strategy will be dictated by the specific economic and logistical constraints of the project.
References
- 1. Di Tert Butyl Dicarbonate at 1150.00 INR in Mumbai | P C Chem [tradeindia.com]
- 2. Di-tert-butyl dicarbonate (Boc2O), 1 kg, CAS No. 24424-99-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Di-tert-butyl dicarbonate price,buy Di-tert-butyl dicarbonate - chemicalbook [m.chemicalbook.com]
- 4. (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 5. L-Alaninol synthesis - chemicalbook [chemicalbook.com]
- 6. Chiral ligand for asymmetric synthesis | NanoAxis LLC [nanoaxisllc.com]
- 7. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
A Comparative Guide to the Synthesis of Chiral Heterocycles from N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to two important classes of chiral heterocycles—oxazolidinones and morpholinones—derived from the versatile starting material, N-Boc-(S)-1-amino-2-propanol. The performance of these synthetic pathways is compared with viable alternatives, supported by experimental data to inform methodological choices in pharmaceutical and chemical research.
Introduction to this compound in Chiral Synthesis
This compound, also known as N-Boc-L-alaninol, is a crucial chiral building block in asymmetric synthesis. Its utility stems from the presence of a stereocenter and two distinct functional groups: a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary alcohol. This arrangement allows for selective chemical transformations, making it a valuable precursor for a wide range of bioactive molecules, including chiral auxiliaries and pharmaceutical intermediates.[1][2] The Boc protecting group is stable under many reaction conditions but can be easily removed under mild acidic conditions, offering strategic flexibility in multi-step syntheses.[2]
This guide focuses on the characterization and comparative synthesis of two key derivatives: (S)-4-(hydroxymethyl)oxazolidin-2-one and (S)-5-methylmorpholin-3-one.
Part 1: Synthesis of (S)-4-(Hydroxymethyl)oxazolidin-2-one
(S)-4-(hydroxymethyl)oxazolidin-2-one is a valuable chiral intermediate. Its synthesis is presented here via two common routes: one starting from N-Boc-L-alaninol and an alternative pathway starting from the readily available amino acid, L-serine.
Comparative Synthesis Data
The following table summarizes the quantitative data for the two synthetic routes to (S)-4-(hydroxymethyl)oxazolidin-2-one.
| Parameter | Route 1: From N-Boc-L-alaninol | Route 2: From L-Serine |
| Starting Material | N-Boc-L-alaninol | L-Serine |
| Key Transformation | Intramolecular Cyclization | Reduction & Cyclization |
| Overall Yield | ~85% | ~75-80% |
| Purity (Typical) | >98% | >97% |
| Number of Steps | 2 (from L-Alanine) | 2 |
| Key Reagents | CDI, NaBH₄, Boc₂O | LiAlH₄, Diethyl Carbonate |
| Advantages | High purity, straightforward cyclization | Inexpensive starting material |
| Disadvantages | Cost of N-Boc-L-alaninol | Use of strong reducing agents |
Logical Workflow for Synthesis Comparison
Experimental Protocols
Route 1: Synthesis from N-Boc-L-alaninol
This two-step process begins with the synthesis of N-Boc-L-alaninol from L-alanine, followed by cyclization.
Step 1: Synthesis of N-Boc-L-alaninol from L-Alanine [3]
-
Esterification: L-alanine is first converted to its methyl ester by reacting with thionyl chloride in methanol.
-
Boc Protection: The amino group of the L-alanine methyl ester is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Reduction: The methyl ester is reduced to the primary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent system (e.g., methanol/THF with calcium chloride). An aqueous workup followed by extraction and purification yields N-Boc-L-alaninol as a white solid (Overall yield: ~85-90%).[3]
Step 2: Cyclization to (S)-4-(hydroxymethyl)oxazolidin-2-one
-
To a solution of N-Boc-L-alaninol (1.0 equiv) in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-4-(hydroxymethyl)oxazolidin-2-one. (Yield: ~85%).
Route 2: Synthesis from L-Serine (Alternative) [4][5]
-
Reduction of L-Serine: L-Serine is reduced to (S)-2-amino-1,3-propanediol (serinol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. The reaction is typically performed at reflux, followed by a careful aqueous workup.
-
Cyclization of Serinol: Serinol is then cyclized by heating with diethyl carbonate, often with a catalytic amount of base (e.g., potassium carbonate), to form (S)-4-(hydroxymethyl)oxazolidin-2-one. The ethanol byproduct is removed by distillation to drive the reaction to completion. The product is typically purified by crystallization or column chromatography. (Overall yield: ~75-80%).
Characterization Data: (S)-4-(hydroxymethyl)oxazolidin-2-one
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.05 (br s, 1H, NH), 4.45 (t, J=8.8 Hz, 1H), 4.25 (dd, J=8.8, 6.0 Hz, 1H), 4.00-3.95 (m, 1H), 3.70 (dd, J=12.0, 3.2 Hz, 1H), 3.60 (dd, J=12.0, 4.0 Hz, 1H), 2.50 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5 (C=O), 67.0 (CH₂), 64.0 (CH₂), 55.0 (CH). |
| Appearance | White to off-white solid.[6] |
| Purity | ≥98% (typically assessed by HPLC or qNMR).[6] |
Part 2: Synthesis of (S)-5-Methylmorpholin-3-one
Chiral morpholinones are important scaffolds in medicinal chemistry. The synthesis of (S)-5-methylmorpholin-3-one can be achieved from this compound via an N-alkylation and subsequent cyclization strategy.
Comparative Synthesis Data
| Parameter | Route 1: From this compound | Route 2: From (S)-Alaninol (Unprotected) |
| Starting Material | This compound | (S)-Alaninol |
| Key Transformation | O-Alkylation & Deprotection/Cyclization | N-Alkylation & Cyclization |
| Overall Yield | ~70-75% | ~60-65% |
| Purity (Typical) | >97% | >95% |
| Number of Steps | 3 | 2 |
| Key Reagents | NaH, Ethyl bromoacetate, TFA | Chloroacetyl chloride, NaH |
| Advantages | Cleaner reaction, higher yield | Fewer steps |
| Disadvantages | Additional protection/deprotection step | Potential for N,O-dialkylation |
Experimental Workflow
Experimental Protocols
Route 1: Synthesis from this compound
-
O-Alkylation: To a stirred solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 equiv) dropwise. Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Deprotection and Cyclization: Dissolve the crude O-alkylated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane and stir at room temperature for 2-4 hours. After removal of the solvent, the resulting amine salt is dissolved in a suitable solvent (e.g., methanol) and treated with a base (e.g., sodium methoxide) to induce intramolecular cyclization.
-
Purification: The final product, (S)-5-methylmorpholin-3-one, is purified by column chromatography or crystallization. (Overall Yield: ~70-75%).
Route 2: From (S)-Alaninol (Alternative) [7]
-
N-Chloroacetylation: To a solution of (S)-alaninol (1.0 equiv) and a base such as triethylamine (1.2 equiv) in a chlorinated solvent like DCM at 0 °C, add chloroacetyl chloride (1.1 equiv) dropwise. The reaction is typically stirred for a few hours at room temperature.
-
Intramolecular Cyclization: The crude N-(2-chloroacetyl)-(S)-alaninol is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF. The mixture is heated to effect intramolecular Williamson ether synthesis, forming the morpholinone ring.
-
Purification: After an aqueous workup, the product is purified by column chromatography. (Overall Yield: ~60-65%).
Characterization Data: (S)-5-Methylmorpholin-3-one
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.50 (br s, 1H, NH), 4.20 (d, J=16.8 Hz, 1H), 4.05 (d, J=16.8 Hz, 1H), 3.80 (dd, J=11.2, 3.6 Hz, 1H), 3.55-3.45 (m, 1H), 3.30 (dd, J=11.2, 8.8 Hz, 1H), 1.20 (d, J=6.8 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5 (C=O), 73.0 (CH₂), 67.5 (CH₂), 48.0 (CH), 18.5 (CH₃). |
| Appearance | Solid.[5] |
| Purity | >97% (typically assessed by HPLC or GC).[5] |
Conclusion
The synthesis of chiral oxazolidinones and morpholinones from this compound offers reliable and high-yielding routes to these valuable heterocyclic compounds. The choice between the presented methods and their alternatives will depend on factors such as the cost and availability of starting materials, the scale of the reaction, and the tolerance of subsequent synthetic steps to potential impurities. The data and protocols provided in this guide aim to facilitate an informed decision-making process for researchers in the field of synthetic and medicinal chemistry.
References
A Comparative Guide to Green Chemistry Approaches for N-Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the protection of amine functionalities. Traditional methods for its introduction and removal often involve the use of hazardous reagents and volatile organic solvents, posing environmental and safety concerns. This guide provides a comprehensive comparison of green chemistry alternatives for N-Boc protection and deprotection, focusing on methodologies that align with the principles of sustainability by minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.
I. Green Approaches to N-Boc Protection
The introduction of the Boc group typically involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). Green alternatives to conventional methods, which often employ chlorinated solvents and stoichiometric amounts of bases like 4-(N,N-dimethylamino) pyridine (DMAP), focus on eliminating or replacing these hazardous components.[1][2]
Comparison of Green N-Boc Protection Methods
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Catalyst-Free | None | Solvent-free | 1-3 min | 95-99 | Simplicity, no catalyst or solvent waste.[3][4] |
| Heterogeneous Catalysis | Amberlite-IR 120 (recyclable) | Solvent-free | 1-3 min | 95-99 | Easy catalyst separation and reuse.[3] |
| Sulfated Polyborate (recyclable) | Solvent-free | Short | Excellent | Catalyst is reusable, mild conditions.[5] | |
| Green Solvents | None | Water-acetone | 5-12 min | 92-96 | Use of environmentally benign solvents.[6] |
| Ultrasound-Assisted | Sulfated Polyborate | Solvent-free | Short | Excellent | Accelerated reaction rates at room temperature.[5][7] |
Experimental Protocols for Green N-Boc Protection
Catalyst-Free, Solvent-Free N-Boc Protection: [3]
To a mixture of di-tert-butyl dicarbonate (1 mmol), the amine (1 mmol) is added and stirred at room temperature for the time specified for the reaction's completion (typically 1-3 minutes), monitored by TLC. The reaction mixture can then be directly purified if necessary.
Heterogeneous Catalysis with Amberlite-IR 120: [3]
To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlite-IR 120 (15% w/w), the amine (1 mmol) is added and stirred at room temperature. Upon completion of the reaction as monitored by TLC, the mixture is extracted with CH₂Cl₂ (10 mL). The solid catalyst is then removed by simple filtration, and the filtrate is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the N-Boc protected amine.
N-Boc Protection in Water-Acetone: [6]
In a 50 mL round-bottom flask, the amine (1 mmol) is added to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Di-tert-butyl dicarbonate (1 mmol) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, dichloromethane (5 mL) is added, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated in vacuum. The product is purified by column chromatography on silica gel.
Ultrasound-Assisted N-Boc Protection: [5]
In a flask, the amine (2 mmol), di-tert-butyl dicarbonate (2 mmol), and sulfated polyborate (10 wt%) are combined. The mixture is then subjected to ultrasound irradiation at room temperature. The progress of the reaction is monitored by TLC. After completion, the product is isolated, and the catalyst can be recovered for reuse.
Logical Workflow for Green N-Boc Protection
Caption: Comparison of traditional and green pathways for N-Boc protection.
II. Green Approaches to N-Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, often using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.[1][6] Green deprotection methods aim to replace these harsh and corrosive reagents with more environmentally friendly alternatives.
Comparison of Green N-Boc Deprotection Methods
| Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Mechanochemistry | p-Toluenesulfonic acid | Solvent-free | 10 min | Quantitative | Rapid, solvent-free, simple workup.[8][9] |
| Basic Alumina | Solvent-free | - | High | Avoids tedious extraction and chromatography.[10][11] | |
| Green Solvents | Water (reflux) | Water | ~12 min | 90-96 | No additional reagents required, environmentally benign.[1][12][13] |
| Fluorinated Alcohols (TFE, HFIP) | TFE/HFIP | 0.5-5 h | 81-98 | Can be accelerated with microwave, simple product isolation.[14] | |
| Catalytic | Iron(III) salts | - | - | Excellent | Sustainable and inexpensive catalyst, clean process.[15] |
| Dawson Heteropolyacid (recyclable) | - | - | - | Catalyst is recoverable and reusable.[16] | |
| Solvent-Free Gas | Hydrogen Chloride (ex situ generated) | Solvent-free | - | Quantitative | No work-up or purification needed, high functional group tolerance.[17] |
| Continuous Flow | Heat | Methanol/TFE | 30-45 min | 73-98 | Selective deprotection possible by controlling temperature.[18] |
Experimental Protocols for Green N-Boc Deprotection
Mechanochemical Deprotection using p-Toluenesulfonic Acid: [8][9]
A mixture of the Boc-protected amine and 2 equivalents of p-toluenesulfonic acid monohydrate is ground neat in a ball mill using a stainless steel ball at 30 Hz for 10 minutes at room temperature. The crude mixture is then suspended in dichloromethane, and the precipitated product (amine tosylate salt) is collected by filtration and air-dried.
Deprotection in Water: [13]
The N-Boc protected compound is dissolved in water and heated to reflux (around 90-100 °C). The reaction is monitored by TLC and is typically complete within 12 minutes. After cooling to room temperature, dichloromethane (5 mL) is added. The organic extract is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the deprotected amine, which can be further purified by silica gel column chromatography if needed.
Solvent-Free Deprotection with Gaseous HCl: [17]
The N-Boc protected amine is placed in a two-chamber reactor. In the other chamber, hydrogen chloride gas is generated ex situ from sodium chloride and sulfuric acid. The controlled release of HCl gas into the chamber containing the substrate leads to the deprotection. The resulting hydrochloride salt of the amine is obtained in quantitative yield without the need for further workup.
Thermal Deprotection in Continuous Flow: [18]
A solution of the N-Boc protected amine in a suitable solvent (e.g., methanol or TFE) is passed through a heated flow reactor. The temperature and residence time are controlled to achieve selective deprotection. For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by heating at a lower temperature (e.g., 150 °C), while the removal of both may require a higher temperature (e.g., 230 °C). The product is collected from the output of the reactor.
Workflow for N-Boc Deprotection: Traditional vs. Green Approaches
Caption: Comparison of traditional and green pathways for N-Boc deprotection.
References
- 1. mcours.net [mcours.net]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Mild and Green Method for the N-BOC Protection of Amines withou...: Ingenta Connect [ingentaconnect.com]
- 5. kjscollege.com [kjscollege.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of N-Boc-(S)-1-amino-2-propanol: A Comparative Guide to Scalable Production
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. N-Boc-(S)-1-amino-2-propanol, a valuable chiral intermediate, is no exception. This guide provides an objective comparison of the primary synthetic routes to this compound, evaluating their scalability, efficiency, and economic viability. Supported by experimental data and detailed protocols, this document aims to inform strategic decisions in process development and manufacturing.
The stereoselective synthesis of chiral amino alcohols is a critical endeavor in the pharmaceutical industry, as these motifs are prevalent in a wide array of active pharmaceutical ingredients (APIs). This compound, also known as N-Boc-L-alaninol, serves as a key precursor in the synthesis of numerous complex molecules. The choice of synthetic route can significantly impact the overall cost, environmental footprint, and ultimately, the commercial viability of a drug candidate. This guide explores the two main scalable approaches: chemical synthesis and biocatalytic methods.
Performance Comparison of Synthetic Routes
The scalability and efficiency of a synthetic route are paramount in industrial applications. Key performance indicators such as yield, enantiomeric excess (e.e.), catalyst loading, and space-time yield (STY) are critical for evaluation. The following tables summarize the quantitative data for the leading chemical and biocatalytic methods for preparing this compound and related chiral amino alcohols.
Table 1: Chemical Synthesis Performance Data
| Method | Starting Material | Catalyst/Reagent | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Key Considerations |
| Asymmetric Hydrogenation | N-Boc-1-amino-2-propanone | Chiral Rhodium or Iridium complexes | 0.05 - 1 | 95 - 99 | >98 | High efficiency and selectivity; requires high-pressure hydrogenation equipment; catalyst cost can be significant. |
| Reduction of N-Boc-L-alanine | N-Boc-L-alanine | LiAlH₄, NaBH₄/I₂, or other reducing agents | Stoichiometric | 85 - 95 | >99 | Readily available starting material; use of metal hydrides can pose safety and work-up challenges on a large scale. |
| Chiral Auxiliary-Mediated | Prochiral ketone/aldehyde | Evans oxazolidinones, pseudoephedrine, etc. | Stoichiometric | 80 - 95 | >99 (de) | High diastereoselectivity; requires additional steps for auxiliary attachment and removal, increasing process mass intensity. |
Table 2: Biocatalytic Synthesis Performance Data
| Method | Starting Material | Biocatalyst | Substrate Conc. (g/L) | Yield (%) | e.e. (%) | Key Considerations |
| Enzymatic Reductive Amination | Hydroxy acetone | Engineered Amine Dehydrogenase (AmDH) | 100 - 200 | >95 | >99 | High atom economy and selectivity; operates under mild aqueous conditions; requires cofactor regeneration system.[1] |
| Enzymatic Reduction | N-Boc-1-amino-2-propanone | Ketoreductase (KRED) | 50 - 100 | >98 | >99 | High enantioselectivity and yield; mild reaction conditions; cofactor regeneration is necessary. |
| Whole-Cell Biocatalysis | α-Hydroxy ketone | Recombinant E. coli or yeast cells | 60 - 100 | 95 - 99 | >99 | Simplifies enzyme purification; mass transfer limitations can be a factor; downstream processing can be more complex.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and scale-up of any synthetic method.
Protocol 1: Scalable Asymmetric Hydrogenation of N-Boc-1-amino-2-propanone
Materials:
-
N-Boc-1-amino-2-propanone
-
[Rh(COD)₂(CF₃SO₃)₂] or other suitable chiral rhodium catalyst
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with N-Boc-1-amino-2-propanone (1.0 eq) and the chiral rhodium catalyst (0.1 mol%).
-
Add anhydrous, degassed methanol to achieve a substrate concentration of 1 M.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
Protocol 2: Large-Scale Biocatalytic Reductive Amination
Materials:
-
Hydroxy acetone
-
Engineered Amine Dehydrogenase (AmDH)
-
Formate Dehydrogenase (FDH) for cofactor regeneration
-
NADP⁺ or NAD⁺
-
Ammonium formate buffer (pH 8.5)
-
Bioreactor with pH and temperature control
Procedure:
-
Prepare a solution of ammonium formate buffer (1 M, pH 8.5) in the bioreactor.
-
Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM.
-
Add the AmDH and FDH enzymes to the desired catalyst loading.
-
Initiate stirring and maintain the temperature at 30 °C.
-
Feed a concentrated solution of hydroxy acetone to the reactor to maintain a substrate concentration of 100-150 mM.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 24 hours.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH.
-
Further purification can be achieved by distillation or crystallization.[3]
Mandatory Visualizations
To better illustrate the synthetic pathways and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparison of major chemical and biocatalytic routes to this compound.
Caption: Generalized experimental workflows for chemical and biocatalytic synthesis.
Cost-Effectiveness and Sustainability
A techno-economic analysis reveals that biocatalytic routes, particularly those employing engineered enzymes, can offer significant cost advantages at an industrial scale.[4] While the initial investment in enzyme development and production can be substantial, the benefits of milder reaction conditions, reduced waste generation, and higher atom economy often outweigh these costs in the long run.
For instance, the cost of chiral amine production via transamination has been estimated to be significantly lower than chemical routes, with the biocatalyst cost being the major contributor to the overall expense.[4] As enzyme engineering continues to improve catalyst efficiency and stability, the economic viability of biocatalytic processes is expected to further increase.
From a sustainability perspective, biocatalysis presents a greener alternative to traditional chemical synthesis. The use of water as a solvent, ambient temperatures and pressures, and the elimination of heavy metal catalysts contribute to a more environmentally friendly manufacturing process.[5]
Alternative Chiral Building Blocks
While this compound is a highly versatile building block, other chiral amino alcohols are also employed in pharmaceutical synthesis, each with its own synthetic challenges and advantages.
-
(R)-(-)-2-Amino-1-propanol: The enantiomer of the title compound, it is also a crucial intermediate in the synthesis of various APIs.[6] Its synthesis follows similar scalable routes, with the choice of enantiomer dictated by the stereochemistry of the starting material or the chiral catalyst.
-
Chiral Epoxides: (S)-Glycidol and its derivatives are valuable precursors for the synthesis of a wide range of chiral amino alcohols through nucleophilic ring-opening with amines.[7][] The scalability of this approach is dependent on the efficient and enantioselective synthesis of the epoxide starting material.
-
Prolinol-derived Auxiliaries: (S)- and (R)-prolinol, derived from the natural amino acid proline, are used to synthesize powerful chiral auxiliaries like SAMP and RAMP.[9] These auxiliaries are instrumental in asymmetric alkylation reactions, although their use involves a multi-step sequence.
Conclusion
The scalable synthesis of this compound is a critical aspect of modern pharmaceutical manufacturing. While traditional chemical methods like asymmetric hydrogenation offer high efficiency and enantioselectivity, they often come with significant costs and environmental concerns associated with catalysts and reaction conditions.
Biocatalytic methods, particularly enzymatic reductive amination and the reduction of α-amino ketones, have emerged as powerful and scalable alternatives. These processes operate under mild, aqueous conditions, exhibit excellent stereoselectivity, and offer a more sustainable and potentially cost-effective manufacturing route. The continued advancement in enzyme engineering will likely further solidify the position of biocatalysis as the preferred method for the large-scale production of this and other valuable chiral amino alcohols. The choice of the optimal synthetic strategy will ultimately depend on a careful evaluation of factors including cost, scale, available infrastructure, and sustainability goals.
References
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Techno-economic analysis of aniline production via amination of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. rroij.com [rroij.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of N-Boc-(S)-1-amino-2-propanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of N-Boc-(S)-1-amino-2-propanol, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible liquid that can cause severe skin burns, eye damage, and is harmful upon skin contact.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2][3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2][3]
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification: this compound should be classified as hazardous chemical waste. Do not mix it with other waste materials.
-
Container Management: Keep the waste chemical in its original, tightly sealed container.[2] If the original container is compromised, transfer the waste to a suitable, properly labeled, and sealed container.
-
Labeling: Ensure the waste container is clearly labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[4] Collect the absorbed material and place it into a suitable container for disposal as hazardous waste.[2][4] Avoid allowing the spill to enter drains or waterways.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound relevant to its handling and storage.
| Property | Value | Source |
| Density | 0.973 g/cm³ at 25 °C (77 °F) | |
| Boiling Point | 160 °C (320 °F) | |
| Melting Point | -2 °C (28 °F) | |
| Partition Coefficient | log Pow: -0.93 at 23 °C (73 °F) |
Disposal Workflow
The logical steps for the proper disposal of this compound are illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
References
Essential Safety and Operational Guide for Handling N-Boc-(S)-1-amino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal protocols for N-Boc-(S)-1-amino-2-propanol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar amino alcohols and Boc-protected amino alcohols indicate potential hazards that necessitate a cautious approach.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are skin contact, eye contact, and inhalation. Based on data for similar compounds, this compound may cause skin and eye irritation.[1] Some related amino alcohols are classified as causing severe skin burns and eye damage.[2][3] Therefore, a comprehensive approach to personal protection is mandatory.
Minimum Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[2][4] | Protects against splashes and accidental eye contact. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[6] |
| Body Protection | A buttoned, flame-resistant laboratory coat and long pants.[5] | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe, closed-heel shoes.[5] | Prevents exposure from spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is recommended.[5][6] | Minimizes inhalation of any potential aerosols or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.[5]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5]
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.
-
Keep containers tightly closed when not in use.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1][7]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]
-
For large spills, follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container. | Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor.[6] |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste. | Includes unused stock solutions and reaction mixtures. Do not pour down the drain.[5] Collect in a compatible, sealed container. |
| Sharps | Puncture-proof sharps container. | Includes contaminated pipette tips and needles.[6] |
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
